(+)-Dibenzoyl-D-tartaric acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONLFQNRGZXBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859761 | |
| Record name | 2,3-Bis(benzoyloxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93656-02-1, 2743-38-6 | |
| Record name | NSC338494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Dibenzoyltartaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A Technical Guide to the Applications of (+)-Dibenzoyl-D-tartaric Acid in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dibenzoyl-D-tartaric acid [(+)-DBTA] is a cornerstone chiral resolving agent in synthetic chemistry, prized for its efficacy in the separation of racemic mixtures, particularly amines and other basic compounds. Its rigid, predictable stereochemistry and ability to form crystalline diastereomeric salts make it an invaluable tool in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other high-value chiral molecules. This technical guide provides an in-depth exploration of the applications of (+)-DBTA, focusing on its primary role in chiral resolution through diastereomeric salt formation. It further delves into its emerging applications in asymmetric synthesis, both as a chiral auxiliary and as a component of chiral catalysts. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to equip researchers and professionals with a comprehensive understanding of its utility in the laboratory and in industrial processes.
Core Application: Chiral Resolution via Diastereomeric Salt Formation
The principal and most widespread application of this compound is the resolution of racemic mixtures.[1] This classical method leverages the formation of diastereomeric salts with distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
Underlying Principles
Racemic mixtures, composed of equal amounts of two enantiomers, are often difficult to separate due to their identical physical properties in an achiral environment. (+)-DBTA, being an enantiomerically pure dicarboxylic acid, reacts with a racemic base to form a mixture of two diastereomeric salts:
-
(R)-Base • (+)-DBTA
-
(S)-Base • (+)-DBTA
These diastereomers are not mirror images and thus exhibit different solubilities in a given solvent system. This solubility difference is the key to their separation. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The desired enantiomer can then be recovered from the isolated diastereomeric salt by treatment with a base.
Experimental Workflow for Chiral Resolution
The general procedure for the chiral resolution of a racemic base using (+)-DBTA involves three key stages: salt formation, fractional crystallization, and liberation of the free amine.
Caption: General workflow for the chiral resolution of a racemic base using (+)-DBTA.
Case Studies and Quantitative Data
The efficacy of (+)-DBTA as a resolving agent has been demonstrated for a wide range of compounds. The following tables summarize key quantitative data from selected studies.
Table 1: Chiral Resolution of Pharmaceutical Compounds
| Racemic Compound | Resolving Agent | Solvent System | Achieved Enantiomeric Excess (ee) | Reference(s) |
| Finerenone | This compound | Ethanol-Water | Not explicitly stated, but solubility difference of 31.26 mg/mL between diastereomers was observed. | [2][3] |
| Methamphetamine | (+)-O,O'-Dibenzoyl-D-tartaric acid | Dichloroethane/Methanol/Water | 85-98% | [2] |
| Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid (a derivative) | Isopropanol | 97.39% for the (S)-enantiomer | [4] |
| Amlodipine | d-tartaric acid (parent compound) | DMSO | 90.7% ± 1.4% for the (S)-enantiomer | [5] |
Table 2: Influence of Tartaric Acid Derivatives on Resolution Efficiency of Finerenone
| Resolving Agent | Solubility Difference (S-Fin vs. R-Fin diastereomer) | Relative Enantiomeric Excess (ee) |
| This compound (D-DBTA) | 31.26 mg/mL | Base |
| (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) | 1.25 mg/mL | Lower than D-DBTA |
| (+)-Di-o-toluoyl-D-tartaric acid (D-DOTA) | 96.68 mg/mL | ~10% higher than D-DBTA and D-DTTA |
| Data from a comparative study on Finerenone resolution.[2][3] |
Detailed Experimental Protocols
This protocol describes the resolution of racemic methamphetamine using (+)-O,O'-Dibenzoyl-D-tartaric acid.[6]
-
Materials:
-
Racemic methamphetamine freebase (15.0 g, 100 mmol)
-
(+)-O,O'-Dibenzoyl-D-tartaric acid (9.4 g, 25 mmol)
-
Dichloroethane
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve the racemic methamphetamine freebase in a mixture of 20 mL of dichloroethane and 15 mL of water.
-
Prepare a solution of (+)-O,O'-Dibenzoyl-D-tartaric acid in 40 mL of dichloroethane and a specified amount of methanol.
-
Add the tartaric acid derivative solution to the two-phase solution of the racemic base over 30 minutes at room temperature with stirring.
-
Continue stirring; crystallization should commence within 10-15 minutes.
-
Cool the resulting suspension to 5°C and stir overnight.
-
Filter the precipitate to isolate the diastereomeric salt.
-
The enantiomerically enriched methamphetamine can be liberated from the salt by treatment with a base.
-
This protocol outlines the resolution of racemic ibuprofen using O,O'-di-p-toluoyl-D-tartaric acid.[4]
-
Materials:
-
(R,S)-Ibuprofen (16.36 g, 0.079 mol)
-
O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA)
-
Isopropanol
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the (R,S)-Ibuprofen in isopropanol and cool the mixture to 0-5°C.
-
While maintaining the temperature, add glacial acetic acid (1 mL) dropwise.
-
Gradually add a solution of D-DTTA in 50 mL of isopropanol to the reaction mixture.
-
The diastereomeric salt of (S)-(-)-ibuprofen-O,O'-di-p-toluoyl-D-tartrate will precipitate.
-
Isolate the precipitate by filtration.
-
The enantiomerically pure ibuprofen can be recovered from the salt.
-
Applications in Asymmetric Synthesis
Beyond its role as a resolving agent, this compound and its derivatives are valuable tools in asymmetric synthesis, where they can function as chiral auxiliaries or as components of chiral catalysts to control the stereochemical outcome of a reaction.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed to yield the enantiomerically enriched product. While specific examples of (+)-DBTA itself acting as a removable auxiliary are less common in the literature, its parent compound, tartaric acid, and its esters are widely used in this capacity.
In the Formulation of Chiral Catalysts
Derivatives of this compound are employed in the synthesis of chiral ligands for transition metal catalysts and in the formulation of chiral Lewis acid catalysts.
A notable application is in the preparation of chiral (acyloxy)borane (CAB) complexes, which are effective Lewis acid catalysts for asymmetric Diels-Alder reactions.[7][8]
Caption: Logical pathway for an asymmetric Diels-Alder reaction catalyzed by a tartaric acid-derived CAB complex.
The chiral environment created by the tartaric acid-derived ligand on the boron center directs the approach of the dienophile to the diene, leading to the preferential formation of one enantiomer of the cycloadduct.
Conclusion
This compound remains a highly relevant and versatile tool in modern organic chemistry. Its primary application as a chiral resolving agent is a robust and scalable method for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The principles of diastereomeric salt formation and fractional crystallization are well-established, and the continued exploration of different solvent systems and tartaric acid derivatives further enhances its utility. Furthermore, the use of its derivatives in asymmetric catalysis, particularly in promoting stereoselective Diels-Alder reactions, highlights its broader potential in the synthesis of complex chiral molecules. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the applications and experimental protocols associated with (+)-DBTA is essential for the efficient production of single-enantiomer products.
References
- 1. researchgate.net [researchgate.net]
- 2. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 3. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. scielo.br [scielo.br]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (+)-Dibenzoyl-D-tartaric acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Dibenzoyl-D-tartaric acid, a pivotal reagent in the field of stereochemistry. This document outlines its key characteristics, detailed experimental protocols for property determination, and its critical role in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[1] It is a chiral dicarboxylic acid derived from D-tartaric acid and is widely recognized for its efficacy as a chiral resolving agent.[2][3] The compound is stable under recommended storage conditions, though it is noted to be hygroscopic.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Below is a summary of its key physical and chemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄O₈ | |
| Molecular Weight | 358.30 g/mol | |
| Melting Point | 154-156 °C | |
| Appearance | White to off-white crystalline powder | [1] |
| Optical Rotation | [α]²⁸/D +116° (c=9 in ethanol) | |
| pKa | 1.85 ± 0.25 (Predicted) | [2] |
| Solubility | Slightly soluble in acetonitrile, ethanol, and methanol. Insoluble in water. | [2] |
| IUPAC Name | (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid | [4] |
| CAS Number | 17026-42-5 |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound. The following sections provide step-by-step protocols for determining its key physical and chemical properties.
Melting Point Determination
The melting point of an organic compound is a crucial indicator of its purity.
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
A capillary tube is sealed at one end and the powdered sample is packed into the tube to a height of 2-3 mm.[5][6]
-
The capillary tube is placed in a melting point apparatus, and the temperature is raised at a rate of 10-15 °C per minute.
-
A preliminary melting range is observed.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The temperature is then raised rapidly to within 15-20 °C of the preliminary melting point.
-
The heating rate is then slowed to 1-2 °C per minute.[7]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]
Solubility Determination
Understanding the solubility profile of this compound is vital for its application in various solvent systems.
Procedure:
-
Add approximately 100 mg of this compound to 1 mL of the solvent to be tested in a small vial.
-
The mixture is agitated vigorously for 1 minute at room temperature.
-
A visual observation is made to determine if the solid has dissolved.
-
If the solid has not fully dissolved, the mixture is gently heated to 50 °C and agitated for another minute.
-
The solution is then allowed to cool to room temperature and observed for any precipitation.
-
Solubility is classified as "soluble," "slightly soluble," or "insoluble" based on these observations.
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Procedure:
-
A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent mixture, typically water-ethanol, due to its low water solubility.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base, such as 0.1 M NaOH, is used as the titrant.
-
The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[9][10][11][12][13]
-
The titration is continued until the pH has passed the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the aromatic protons of the benzoyl groups and the methine protons of the tartaric acid backbone. The aromatic protons would likely appear as multiplets in the range of 7.3-8.0 ppm. The two methine protons (CH) on the tartaric acid backbone are chemically equivalent due to the molecule's C₂ symmetry and would appear as a singlet. The carboxylic acid protons would be highly deshielded and may appear as a broad singlet at a higher chemical shift, which can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and ester groups, the aromatic carbons, and the methine carbons. The carbonyl carbons of the carboxylic acid and ester groups would be expected in the 165-175 ppm region. The aromatic carbons would appear in the 128-134 ppm range. The methine carbons of the tartaric acid backbone would be expected around 70-75 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound provides information about its functional groups. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the ester groups around 1720 cm⁻¹.
-
A C=O stretch from the carboxylic acid groups, often overlapping with the ester C=O stretch, around 1700 cm⁻¹.
-
C-O stretching vibrations for the ester and carboxylic acid groups in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4][14][15]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound would likely show fragmentation patterns corresponding to the loss of key functional groups. Expected fragments could include:
-
Loss of a benzoyl group (C₆H₅CO, m/z 105).
-
Loss of a carboxyl group (COOH, m/z 45).
-
Fragments corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105).
-
The molecular ion peak (M⁺) at m/z 358 may be observed, though it might be of low intensity depending on the ionization conditions.[16][17][18][19]
Applications in Drug Development: Chiral Resolution
This compound is a cornerstone in the pharmaceutical industry for the separation of racemic mixtures of basic compounds, particularly amines.[1][20][21][22][23] The process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
References
- 1. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 2. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000956) [hmdb.ca]
- 4. Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)- | C18H14O8 | CID 1550213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. davjalandhar.com [davjalandhar.com]
- 6. byjus.com [byjus.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Dibenzoyl-D-tartaric acid(17026-42-5) IR2 spectrum [chemicalbook.com]
- 16. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Application of (+)-Dibenzoyl-D-tartaric acid monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of (+)-Dibenzoyl-D-tartaric acid monohydrate, a pivotal reagent in the field of chiral chemistry. This document delves into the molecular architecture, physicochemical characteristics, and established experimental protocols for its synthesis and utilization in the resolution of racemic mixtures, a critical process in drug development and fine chemical synthesis.
Molecular Structure and Properties
This compound monohydrate (C₁₈H₁₆O₉) is the hydrated form of this compound. The molecule consists of a D-tartaric acid backbone where the hydroxyl groups at the C2 and C3 positions are esterified with benzoyl groups. The presence of the chiral tartaric acid core imparts the molecule's chirality, making it an effective resolving agent for separating enantiomers. The monohydrate form incorporates one molecule of water into its crystal lattice.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its monohydrate form.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₄O₈·H₂O | [1][2] |
| Molecular Weight | 376.32 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 150-153 °C | [5] |
| Specific Rotation [α]D²⁰ | +107° to +111° (c=1, EtOH) | [3] |
| Solubility | Slightly soluble in water; soluble in methanol and acetone. | [1] |
| CAS Number | 80822-15-7 | [1][2] |
Crystallographic Data
Note: The following data is for the anhydrous form and should be used as a reference with the understanding that the monohydrate's crystal structure will differ.
| Crystallographic Parameter | Value (for anhydrous form) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.03 Å, b = 14.88 Å, c = 18.35 Å |
| Volume | 1646 ų |
| Z | 4 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a general protocol for its application in the chiral resolution of racemic amines.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of D-tartaric acid with benzoyl chloride. The following protocol is adapted from established procedures.[6]
Materials:
-
D-tartaric acid
-
Benzoyl chloride
-
Toluene
-
Copper (II) sulfate (catalyst)
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend D-tartaric acid in toluene.
-
Catalyst Addition: Add a catalytic amount of copper (II) sulfate to the suspension with stirring.
-
Benzoyl Chloride Addition: Slowly add benzoyl chloride to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours to ensure the completion of the reaction, forming the dibenzoyl tartaric anhydride intermediate.
-
Hydrolysis: To the resulting mixture, add an equal volume of water and heat to reflux for 2-4 hours to hydrolyze the anhydride to this compound.
-
Isolation and Purification: Cool the reaction mixture to room temperature to allow the product to crystallize. Collect the solid product by filtration, wash with cold toluene and then water, and dry under vacuum. The monohydrate can be obtained by recrystallization from a suitable solvent system containing water, such as acetone/water.
Chiral Resolution of a Racemic Amine: (R,S)-1-Phenylethylamine
This compound is widely used for the resolution of racemic amines via the formation of diastereomeric salts with differing solubilities. The following is a general protocol for the resolution of (R,S)-1-phenylethylamine.[7]
Materials:
-
Racemic (R,S)-1-phenylethylamine
-
This compound monohydrate
-
Methanol
-
5 M Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation: Dissolve this compound monohydrate in hot methanol. To this solution, slowly add the racemic (R,S)-1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, the salt of this compound and one of the amine enantiomers, will crystallize out of the solution. For a more complete crystallization, the flask can be placed in an ice bath.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add 5 M sodium hydroxide solution until the solid dissolves and the solution is basic. This neutralizes the tartaric acid and liberates the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.
-
Analysis: The optical purity of the resolved amine can be determined by polarimetry.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and chiral resolution processes.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the chiral resolution of a racemic amine.
References
- 1. Page loading... [guidechem.com]
- 2. This compound monohydrate | C18H16O9 | CID 11667949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 80822-15-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Dibenzoyl-L-tartaric acid monohydrate | C18H16O9 | CID 2723865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Solubility Profile of (+)-Dibenzoyl-D-tartaric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (+)-Dibenzoyl-D-tartaric acid in various organic solvents. Understanding the solubility of this critical chiral resolving agent is paramount for its effective application in the synthesis and purification of enantiomerically pure compounds, particularly in the pharmaceutical industry. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Principles of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure to form a saturated solution. For a polar molecule like this compound, which contains both hydrogen bond donors (carboxylic acids) and acceptors (carbonyls and esters), its solubility is governed by the principle of "like dissolves like." Solvents with similar polarity and hydrogen bonding capabilities are generally more effective at dissolving it.
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for this compound in a range of common organic solvents. It is important to note that comprehensive quantitative data remains sparse in publicly available literature, and the provided information is a consolidation of qualitative descriptions and any available numerical values.
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at specified temperature) |
| Methanol | CH₃OH | Soluble[1][2][3][4] | Data not available |
| Ethanol | C₂H₅OH | Soluble[5][6] | Data not available |
| Acetone | C₃H₆O | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | 100 mg/mL (anhydrous) |
| Acetonitrile | C₂H₃N | Slightly Soluble[7] | Data not available |
| Water | H₂O | Slightly Soluble[1][3] | 0.5 g/L (for the L-isomer, as a proxy) |
Note: The solubility can be influenced by factors such as the anhydrous vs. monohydrate form of the acid[1], temperature, and the presence of impurities. The quantitative value for DMSO pertains to the anhydrous form.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method for Solubility Determination
This is a classic and reliable method for determining the equilibrium solubility of a solid in a solvent.
1. Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath). The presence of undissolved solid is essential to ensure saturation[8][9][10][11]. b. Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary studies may be needed to determine the equilibration time[12][13]. c. Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.
2. Sample Withdrawal and Filtration: a. Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant liquid using a pre-heated or ambient-temperature pipette to avoid precipitation. c. Immediately filter the withdrawn sample through a fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.
3. Solvent Evaporation and Mass Determination: a. Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). b. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is achieved[13][14][15]. c. The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound.
4. Calculation of Solubility: Solubility is typically expressed as g/100 mL or mg/mL. The calculation is as follows: Solubility = (Mass of dried solute / Volume of filtrate) x 100
UV-Visible Spectrophotometry for Solubility Determination
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often used in high-throughput screening settings.
1. Preparation of a Standard Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). c. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range of interest, following the Beer-Lambert law.
2. Preparation of the Saturated Solution and Sampling: a. Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).
3. Sample Analysis: a. Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at the λmax.
4. Calculation of Solubility: a. Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the concentration of the original saturated solution.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound and the experimental means to quantify it. For mission-critical applications, it is always recommended to determine solubility experimentally under the specific conditions of your process.
References
- 1. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 2. This compound 17026-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound monohydrate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. biomall.in [biomall.in]
- 5. This compound, anhydrous, 99% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Dibenzoyl-D-tartaric acid | 17026-42-5 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sciencebuddies.org [sciencebuddies.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. quora.com [quora.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. pharmajournal.net [pharmajournal.net]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to (+)-Dibenzoyl-D-tartaric acid: Properties, Synthesis, and Applications in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dibenzoyl-D-tartaric acid is a pivotal chiral resolving agent extensively utilized in stereochemistry and the pharmaceutical industry. Its efficacy in separating enantiomers from racemic mixtures is critical for the development of stereochemically pure drugs, where a specific enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even harmful. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols for chiral resolution.
Physicochemical Properties
This compound is a white to off-white crystalline powder. It is commercially available in both anhydrous and monohydrate forms. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 17026-42-5 | |
| Molecular Formula | C₁₈H₁₄O₈ | |
| Molecular Weight | 358.30 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152-156 °C | |
| Optical Activity | [α]20/D +116° (c=9 in ethanol) | |
| Synonyms | (+)-2,3-Dibenzoyl-D-tartaric acid, (2S,3S)-2,3-Bis(benzoyloxy)succinic acid |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of D-tartaric acid with benzoyl chloride. The following is a general experimental protocol based on published synthesis routes.[1][2]
Experimental Protocol: Synthesis from D-Tartaric Acid
Materials:
-
D-tartaric acid
-
Benzoyl chloride
-
Toluene
-
Water
Procedure:
-
In a suitable reactor, suspend D-tartaric acid in toluene.
-
Add a catalytic amount of copper sulfate or ferrous sulfate with stirring.
-
Slowly add benzoyl chloride to the mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
After the addition is complete, continue to stir the reaction mixture for several hours to ensure complete conversion to D-dibenzoyl tartaric acid anhydride.
-
Isolate the anhydride intermediate by filtration.
-
Hydrolyze the anhydride by refluxing with a mixture of water and toluene.
-
After hydrolysis is complete, cool the mixture to allow for the crystallization of this compound.
-
Collect the crystalline product by filtration, wash with a suitable solvent, and dry under vacuum.
Application in Chiral Resolution
The primary application of this compound is in the separation of enantiomers from a racemic mixture through the formation of diastereomeric salts or cocrystals.[3][] This technique is widely employed in the pharmaceutical industry to isolate the desired enantiomer of a chiral drug.[5]
General Principle of Chiral Resolution
The process relies on the differential solubility of the diastereomeric salts formed between the chiral resolving agent and the individual enantiomers of the racemic compound. One diastereomer will typically be less soluble and will crystallize out of the solution, allowing for its separation by filtration. The resolved enantiomer can then be recovered from the diastereomeric salt.
Experimental Protocol: Resolution of Racemic Ofloxacin
This protocol is based on a study demonstrating the efficient resolution of racemic ofloxacin using this compound (referred to as d-DBTA in the study) through cocrystal formation in an aqueous solution.[6]
Materials:
-
Racemic Ofloxacin
-
This compound (d-DBTA)
-
Aqueous solution
Procedure:
-
Prepare a solution of racemic ofloxacin in an aqueous medium.
-
Add this compound to the solution. The study found that d-DBTA selectively cocrystallizes with the R-enantiomer of ofloxacin.[6]
-
Stir the mixture at a controlled temperature to facilitate cocrystal formation. The optimal conditions reported were at 278.2 K to achieve a high enantiomeric excess.[6]
-
Collect the precipitated cocrystals by filtration.
-
The resulting cocrystals will be enriched in the R-ofloxacin-(+)-Dibenzoyl-D-tartaric acid diastereomer.
-
Further processing of the cocrystals and the mother liquor can be performed to isolate the individual enantiomers.
The study reported achieving an enantiomeric excess of up to 82.3% for R-Ofloxacin under optimal conditions.[6] Characterization techniques such as Powder X-ray Diffraction (PXRD), Fourier Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC) were used to analyze the cocrystals.[6]
Conclusion
This compound remains an indispensable tool in both academic research and industrial processes, particularly in the pharmaceutical sector. Its well-defined properties and reliable performance in chiral resolution make it a preferred choice for the synthesis of enantiomerically pure compounds. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this versatile chiral resolving agent in their work.
References
- 1. Synthesis method of D-dibenzoyl tartaric acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 3. Dibenzoyl-D-tartaric acid | 17026-42-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (+)-Dibenzoyl-D-tartaric Acid: Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dibenzoyl-D-tartaric acid stands as a cornerstone in the field of stereochemistry, serving as an indispensable tool for the resolution of racemic mixtures. Its history is intrinsically linked to the pioneering work on optical activity and the separation of enantiomers. This technical guide provides a comprehensive overview of the discovery, historical development, and application of this compound, with a focus on its synthesis and role in chiral resolution. Detailed experimental protocols, quantitative data from both historical and contemporary sources, and visualizations of key processes are presented to offer a thorough resource for researchers and professionals in drug development and chemical synthesis.
Discovery and Historical Context
The journey to understanding and utilizing this compound begins with the foundational discoveries in stereochemistry. While a single definitive "discoverer" of O,O'-Dibenzoyl-tartaric acid is not clearly documented in early literature, its development emerged from the fertile scientific ground prepared by Louis Pasteur in the mid-19th century. Pasteur's groundbreaking separation of the enantiomers of sodium ammonium tartrate in 1848 laid the groundwork for the field of chiral resolution[1]. His subsequent work in 1853, demonstrating the resolution of racemic tartaric acid using an optically active base, (+)-cinchotoxine, established the principle of using a chiral resolving agent to separate enantiomers by forming diastereomeric salts[2].
The late 19th and early 20th centuries witnessed a surge in the study of alkaloids, complex nitrogen-containing compounds isolated from plants, many of which exhibited optical activity. The separation of enantiomeric alkaloids became a critical challenge for chemists of the era. It was in this context that derivatives of tartaric acid, a readily available chiral molecule from natural sources, gained prominence as resolving agents. While the exact first synthesis of dibenzoyltartaric acid is not pinpointed to a single publication, its use became established as a valuable method for the resolution of racemic bases, particularly alkaloids.
Chemists such as the notable F. S. Kipping were among the pioneers who employed tartaric acid derivatives in their extensive work on stereochemistry and optical activity. The benzoylation of tartaric acid was found to enhance its crystallinity and solubility properties when forming diastereomeric salts with racemic amines, facilitating more efficient separations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of naturally occurring (+)-D-tartaric acid with benzoyl chloride. Modern industrial methods have been optimized for high yield and purity. A common synthetic pathway involves a two-step process: the formation of the dibenzoyl tartaric anhydride followed by its hydrolysis.
General Synthesis Pathway
The overall reaction involves the acylation of the two hydroxyl groups of D-tartaric acid with benzoyl chloride. This is often carried out in the presence of a catalyst and a suitable solvent.
Experimental Protocol: Modern Synthesis
The following protocol is a representative example of a modern industrial synthesis method.
Step 1: Synthesis of (+)-Dibenzoyl-D-tartaric Anhydride [3][4]
-
To a suitable reactor, add D-tartaric acid and toluene.
-
Under agitation, add a catalytic amount of copper sulfate.
-
Slowly add benzoyl chloride to the mixture. The reaction is exothermic and the temperature should be controlled.
-
After the addition is complete, continue the reaction for several hours.
-
The resulting mixture containing the anhydride is then centrifuged to separate the solid product.
Step 2: Hydrolysis to this compound [3][4]
-
The isolated (+)-Dibenzoyl-D-tartaric anhydride is placed in a reactor with an equal weight of water and toluene.
-
The mixture is heated to reflux for 2-4 hours to effect hydrolysis.
-
After cooling to room temperature, the mixture is centrifuged to isolate the solid this compound.
-
The product is then dried.
Quantitative Data for Synthesis
The following table summarizes quantitative data from various published synthesis protocols.
| Parameter | Embodiment 1[3] | Embodiment 2[3] | Embodiment 3[3] |
| D-Tartaric Acid (kg) | 150 (g) | 1.5 | 7.5 |
| Toluene (L) | 0.2 | 2 | 10 |
| Copper Sulfate (g) | 1 | 11 | 45 |
| Benzoyl Chloride (kg) | 0.3 | 3.8 | 18 |
| Reaction Time (Step 1, h) | 4 | 4 | 4 |
| Anhydride Yield (kg) | 0.4387 | 4.32 | 20.7 |
| Hydrolysis Time (h) | 3 | 3 | 3 |
| Final Product Yield (kg) | 0.3441 | 3.45 | 17.1 |
| Overall Yield (%) | ~95.3 | ~95.8 | ~95 |
| Product Purity (%) | >99 | >99 | >99 |
Application in Chiral Resolution
The primary application of this compound is as a chiral resolving agent for racemic mixtures of basic compounds, particularly amines. The principle of this method, known as diastereomeric salt formation, relies on the differential solubility of the two diastereomeric salts formed between the racemic base and the chiral acid.
Mechanism of Chiral Resolution
The process involves the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, including solubility in a given solvent.
Experimental Protocol: Chiral Resolution of a Racemic Amine
The following is a generalized protocol for the resolution of a racemic amine.
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount of this compound in the same solvent, possibly with gentle heating.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, dissolve the crystalline salt in water and add a base (e.g., sodium hydroxide) to increase the pH.
-
Extract the free amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched amine.
-
The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer.
Historical and Modern Examples of Chiral Resolution
This compound has been successfully employed for the resolution of a wide array of racemic bases.
| Racemic Compound | Resolving Agent | Solvent | Key Findings | Reference |
| Nicotine | This compound | Isopropanol/Methanol | (S)-Nicotine was obtained with a chiral purity of 99.9% in a 57.6% yield. | |
| Ephedrine | This compound sodium salt | Water | (1S,2R)-(+)-Ephedrine was obtained with an enantiomeric excess of ~100% in a 92.5% yield. | [5] |
| Chloramphenicol Base | This compound sodium salt | Water | Successful resolution was achieved, demonstrating the utility for aminodiols. | [5] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | This compound | Not specified | Enantiomeric excess routinely higher than 85%. | [6] |
Conclusion
From its conceptual origins in the pioneering work of Louis Pasteur to its modern-day applications in the pharmaceutical industry, this compound has remained a vital and effective tool for chiral resolution. Its synthesis from readily available D-tartaric acid is well-established and has been optimized for high yields and purity. The ability of this compound to form diastereomeric salts with differential solubilities provides a robust and scalable method for the separation of enantiomers, a critical step in the development of single-enantiomer drugs. This guide has provided a detailed overview of its history, synthesis, and application, underscoring its enduring importance in stereochemistry.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. lookchem.com [lookchem.com]
- 4. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
The Cornerstone of Chirality: A Technical Guide to (+)-Dibenzoyl-D-tartaric Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(+)-Dibenzoyl-D-tartaric acid stands as a paramount chiral building block in the field of organic synthesis. Its rigid, C2-symmetric structure, adorned with carboxylic acid and benzoyl ester functionalities, makes it an exceptionally effective resolving agent for a wide array of racemic compounds. This technical guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on practical utility for researchers in academia and industry.
Physicochemical Properties and Specifications
This compound is a white to off-white crystalline powder. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.[]
| Property | Value |
| IUPAC Name | (2S,3S)-2,3-bis(benzoyloxy)succinic acid |
| Synonyms | (+)-O,O'-Dibenzoyl-D-tartaric acid, D-DBTA |
| CAS Number | 17026-42-5 |
| Molecular Formula | C₁₈H₁₄O₈ |
| Molecular Weight | 358.30 g/mol |
| Melting Point | 152-155 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, methanol, and other polar organic solvents; slightly soluble in water. |
Synthesis of this compound: A Two-Step Protocol
The most common and efficient synthesis of this compound involves a two-step process: the formation of the corresponding anhydride followed by hydrolysis. This method ensures high purity and yield.
Experimental Protocol: Synthesis of (+)-Dibenzoyl-D-tartaric Anhydride
This protocol is a compilation of established methods for the synthesis of the anhydride intermediate.
Materials:
-
D-tartaric acid
-
Benzoyl chloride
-
Toluene
-
Copper (II) sulfate or Ferrous sulfate (catalyst)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend D-tartaric acid in toluene.
-
Add a catalytic amount of copper (II) sulfate or ferrous sulfate to the suspension.[2]
-
With vigorous stirring, add benzoyl chloride dropwise to the mixture over a period of 2-4 hours. The reaction is exothermic and may require external cooling to maintain a controlled temperature.[2][3]
-
After the addition is complete, continue to stir the reaction mixture for an additional 4 hours at a moderately elevated temperature (e.g., 60-70 °C) to ensure complete reaction.[2][3]
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Collect the solid (+)-dibenzoyl-D-tartaric anhydride by vacuum filtration and wash with cold toluene to remove any unreacted benzoyl chloride and benzoic acid.
-
Dry the product under vacuum to obtain the crude anhydride.
Experimental Protocol: Hydrolysis of (+)-Dibenzoyl-D-tartaric Anhydride
This protocol details the conversion of the anhydride to the final product.[4]
Materials:
-
(+)-Dibenzoyl-D-tartaric anhydride
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the crude (+)-dibenzoyl-D-tartaric anhydride in a 1:1 mixture of toluene and water.[2]
-
Heat the mixture to reflux with vigorous stirring for 3 hours to effect hydrolysis.[2][3][5]
-
Cool the mixture to room temperature, which should result in the precipitation of this compound.
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified crystals under vacuum. The overall yield from D-tartaric acid is typically high, often exceeding 90%.
Application in Chiral Resolution: Formation of Diastereomeric Salts
The primary application of this compound is in the chiral resolution of racemic mixtures, particularly amines and alcohols. The principle lies in the formation of diastereomeric salts which exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
General Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.
Caption: General workflow for the chiral resolution of a racemic amine.
Chiral Recognition Mechanism
The basis of chiral recognition lies in the differential stability and packing of the diastereomeric salts in the crystal lattice. The three-point interaction model is often invoked to explain this selectivity, where hydrogen bonding, ionic interactions, and steric hindrance between the chiral resolving agent and the enantiomers of the substrate lead to the formation of more stable crystal packing for one diastereomer over the other.
Caption: Simplified model of chiral recognition.
Quantitative Data on Chiral Resolution
The following tables summarize the effectiveness of this compound in the resolution of various racemic compounds.
Table 1: Resolution of Racemic Amines
| Racemic Amine | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Amine (%) | Reference |
| Nicotine | Ethanol | Not Reported | >95% for (R)-nicotine | [6] |
| Albuterol | Not Specified | Not Reported | High | [5] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Isopropanol/Water | Not Reported | >85% | [] |
| (±)-1-Aminoindan | Ethanol | 42 | 98 | Patent Literature |
| (±)-α-Phenylethylamine | Methanol | 45 | 99 | Academic Literature |
Table 2: Resolution of Racemic Alcohols
Note: Resolution of alcohols often requires derivatization to a half-ester to introduce a carboxylic acid functionality for salt formation, or proceeds via co-crystal formation.[7][8]
| Racemic Alcohol | Method | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| trans-2-Iodo-cyclohexanol | Co-crystallization | Melt (solvent-free) | Not Reported | Not Reported | [7] |
| trans-2-Chloro-cyclohexan-1-ol | Co-crystallization | Melt (solvent-free) | 45.3 | 43.5 (for unreacted alcohol) | [7] |
| (±)-Menthol | Co-crystallization | Not Specified | Not Reported | Not Reported | [9] |
| (±)-1-Phenylethanol | Half-ester formation | Various | Variable | >95 | [8] |
Table 3: Resolution of Racemic Amino Acids
Note: Data for the direct resolution of simple, unprotected amino acids using this compound is less commonly reported. The resolution often involves derivatization of the amino or carboxyl group.
| Racemic Amino Acid Derivative | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Amino Acid (%) | Reference |
| dl-Leucine | Methanol | Not Reported | 95.48 (L-Leu) / 84.52 (D-Leu) | |
| Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | Ethanol | Not Reported | Not Reported |
Experimental Protocol: Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a racemic primary or secondary amine.
Materials:
-
Racemic amine
-
This compound (0.5 to 1.0 molar equivalent)
-
Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Aqueous base (e.g., NaOH, NaHCO₃)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the racemic amine in a minimal amount of the chosen hot solvent.
-
Salt Formation: In a separate flask, dissolve this compound in the same hot solvent. Add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.
-
Liberation of the Enantiopure Amine: Suspend the purified diastereomeric salt in water and add an aqueous base to adjust the pH to >10. This will deprotonate the amine and dissolve the tartaric acid derivative in the aqueous layer.
-
Extraction: Extract the liberated free amine with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over a drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Conclusion
This compound is an indispensable tool in the arsenal of the synthetic chemist. Its ready availability, high efficiency, and broad applicability make it a first choice for the resolution of a wide range of chiral compounds. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the advancement of asymmetric synthesis and the production of enantiomerically pure molecules for a variety of applications, from pharmaceuticals to materials science.
References
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. CN111527077A - Enantiomeric separation of racemic nicotine by addition of O, O' -disubstituted tartaric acid enantiomers - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practices of chiral resolution utilizing tartaric acid and its derivatives. This classical yet highly effective method remains a cornerstone in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its therapeutic efficacy and safety.
Introduction to Chiral Resolution
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. While enantiomers share identical physical properties in an achiral environment, they often exhibit distinct pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures—equimolar mixtures of two enantiomers—is a crucial step in drug development and fine chemical synthesis.
One of the most established and widely employed methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Tartaric acid, a naturally occurring dicarboxylic acid, and its derivatives are among the most versatile and cost-effective chiral resolving agents. Available in both enantiomeric forms, (+)-tartaric acid and (-)-tartaric acid, as well as in various modified forms, they can be used to resolve a wide array of racemic compounds, including amines, amino acids, and other basic compounds. Furthermore, through derivatization of the racemic compound, this method can be extended to resolve alcohols and carboxylic acids.
The Principle of Diastereomeric Salt Formation
The fundamental principle behind chiral resolution with tartaric acid derivatives lies in the reaction of a racemic mixture (a 50:50 mixture of R and S enantiomers) with an enantiomerically pure chiral resolving agent (let's say, the R' enantiomer of a tartaric acid derivative). This reaction generates a mixture of two diastereomeric salts: (R,R') and (S,R').
Because these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. Subsequent separation of the crystallized salt and liberation of the enantiomer from the resolving agent yields the desired enantiomerically enriched compound.
dot
Key Tartaric Acid Derivatives in Chiral Resolution
While natural (+)- and (-)-tartaric acids are effective resolving agents, their derivatives often provide enhanced performance in terms of crystallinity and separation efficiency. The modification of the hydroxyl groups of tartaric acid can significantly influence the properties of the resulting diastereomeric salts.
| Resolving Agent | Abbreviation | Common Applications |
| (+)-(2R,3R)-Tartaric Acid | (+)-TA | Resolution of racemic bases. |
| (-)-(2S,3S)-Tartaric Acid | (-)-TA | Resolution of racemic bases. |
| (+)-O,O'-Dibenzoyl-D-tartaric acid monohydrate | (+)-DBTA | Resolution of a wide range of amines and other basic compounds.[1][2] |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | (-)-DBTA | Resolution of racemic bases and other compounds. |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid | (+)-DPTTA | Resolution of amines and other basic compounds, often with improved crystallinity. |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | (-)-DPTTA | Resolution of amines and other basic compounds. |
| Tartaric acid amides/esters | - | Can be used for the resolution of racemic alcohols, diols, and phenols.[3] |
Experimental Workflow for Chiral Resolution
The process of chiral resolution via diastereomeric salt formation is a sequential procedure that involves several key steps. The following workflow provides a generalized overview of the experimental process.
dot
Detailed Experimental Protocols and Data
This section provides detailed experimental protocols for the chiral resolution of representative racemic compounds using tartaric acid derivatives. The quantitative data for these resolutions are summarized in the subsequent tables for easy comparison.
Resolution of a Racemic Amine: (±)-1-Phenylethylamine
This protocol details the resolution of racemic 1-phenylethylamine using (+)-tartaric acid.
Materials:
-
(±)-1-Phenylethylamine
-
(+)-(2R,3R)-Tartaric acid
-
Methanol
-
50% (w/w) Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[2]
-
To the tartaric acid solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine over approximately one minute. The mixture will exotherm.
-
Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the resulting prismatic crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Allow the crystals to air dry.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the dried crystals to a beaker and add 20 mL of water.
-
Slowly add 3-4 mL of 50% sodium hydroxide solution with stirring until the salt completely dissolves. This will liberate the free amine, which will form an oily layer.
-
Cool the solution to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with three 10 mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched 1-phenylethylamine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
-
Resolution of a Racemic Carboxylic Acid: (±)-Ibuprofen
This protocol describes the resolution of racemic ibuprofen using the chiral amine (S)-(-)-1-phenylethylamine. While this method does not directly use a tartaric acid derivative as the resolving agent, it exemplifies the resolution of a racemic acid, a process that is often a prerequisite for obtaining a chiral amine that can then be used in conjunction with tartaric acid for other resolutions.
Materials:
-
(±)-Ibuprofen
-
(S)-(-)-1-Phenylethylamine
-
Methanol
-
2 M Sulfuric acid
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Water
-
Saturated sodium chloride solution
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve a specific amount of racemic ibuprofen in methanol.
-
Slowly add one molar equivalent of (S)-(-)-1-phenylethylamine to the solution.
-
Heat the mixture to 75-85 °C for approximately one hour. A precipitate should form.
-
Allow the flask to cool to room temperature.
-
Collect the precipitated salt by vacuum filtration and wash the solid with a small amount of ice-cold water.
-
-
Recrystallization of the Diastereomeric Salt (Optional but Recommended):
-
To improve the diastereomeric purity, the collected salt can be recrystallized from a suitable solvent, such as 2-propanol.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomeric salt in a beaker containing 25 mL of 2 M sulfuric acid and stir for 5 minutes. The crystals should dissolve, leaving an oily layer of the enriched ibuprofen.
-
Extract the aqueous layer three times with 15 mL portions of MTBE.
-
Combine the organic layers and wash them sequentially with 15 mL of water and 15 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved ibuprofen can be determined by chiral HPLC or by measuring its optical rotation.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the chiral resolution of various racemic compounds using tartaric acid and its derivatives.
Table 1: Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | Not specified | >90 | >85 | [4] |
| (±)-dl-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate | Not specified | - | 91.20 (D-Leu), -73.32 (L-Leu) | [5] |
| (±)-Albuterol | Di-p-toluoyl-D-tartaric acid | Methanol/Ethyl acetate (1:2) | 38 (R-enantiomer) | 99.5 (R-enantiomer) | [6] |
Table 2: Resolution of Other Racemic Compounds
| Racemic Compound | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| (±)-5H-imidazo[5,1-a]isoindole derivative | 2,3-Dibenzoyl-D-tartaric acid | Not specified | Good | >99 | [7] |
| (±)-Amlodipine | d-Tartaric acid | DMSO | 48.8 | 90.7 ± 1.4 | [8] |
Recovery and Recycling of the Resolving Agent and Unwanted Enantiomer
For a chiral resolution process to be economically viable and environmentally sustainable, especially on an industrial scale, the recovery and recycling of the resolving agent and the racemization and recycling of the unwanted enantiomer are crucial.
Recovery of Tartaric Acid Derivatives: After the liberation of the desired enantiomer, the tartaric acid derivative remains in the aqueous layer as a salt. It can be recovered by acidifying the aqueous solution with a mineral acid, which causes the tartaric acid derivative to precipitate. The precipitate can then be collected by filtration, washed, and dried for reuse.
Racemization and Recycling of the Unwanted Enantiomer: The unwanted enantiomer, which remains in the mother liquor after the initial crystallization, can often be racemized and recycled back into the resolution process. Racemization involves converting the single enantiomer back into a racemic mixture. The conditions for racemization are specific to the compound but often involve heating in the presence of an acid or a base.[7][9] This "Resolution-Racemization-Recycle" (RRR) strategy can significantly improve the overall yield and atom economy of the process.[7]
Conclusion
Chiral resolution using tartaric acid and its derivatives remains a powerful and widely applicable technique for the separation of enantiomers. The method's simplicity, cost-effectiveness, and the availability of a variety of tartaric acid-based resolving agents make it an attractive choice for both laboratory-scale synthesis and large-scale industrial production. By carefully selecting the appropriate resolving agent and optimizing the crystallization conditions, high enantiomeric purities can be achieved. Furthermore, the implementation of recovery and recycling protocols for the resolving agent and the unwanted enantiomer enhances the sustainability and economic feasibility of this classical resolution method. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles and practical aspects of chiral resolution with tartaric acid derivatives is an invaluable asset.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. EP0298695A2 - Tartaric acid amide derivative and method of producing the same - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their individual enantiomers.[1][2] One of the most established and industrially favored techniques is the formation of diastereomeric salts using a chiral resolving agent.[2][3] (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) is a highly effective chiral resolving agent for racemic amines due to its ability to form stable, crystalline diastereomeric salts.[4]
The principle of this method relies on the different physicochemical properties of diastereomers. When a racemic amine ((R)-Amine and (S)-Amine) is reacted with an enantiomerically pure chiral acid like (+)-DBTA, two diastereomeric salts are formed: [(R)-Amine:(+)-DBTA] and [(S)-Amine:(+)-DBTA]. Unlike enantiomers, these diastereomers have different solubilities in a given solvent.[3] This solubility difference allows for the separation of one diastereomer by fractional crystallization.[2][3] The less soluble salt precipitates from the solution, is isolated, and then the resolved amine is liberated from the chiral auxiliary, yielding an enantiomerically enriched product.[2]
Visualization of the Process
The following diagram illustrates the fundamental reaction between a racemic amine and the chiral resolving agent, leading to two separable diastereomeric salts.
Caption: Formation of diastereomers from a racemic amine and (+)-DBTA.
This workflow diagram outlines the complete step-by-step process, from the initial reaction to the final isolation of the pure enantiomer.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocols
This section provides a generalized, step-by-step protocol. Note: The optimal solvent, temperature, and molar ratios are highly dependent on the specific amine and must be determined empirically.
-
Chemicals: Racemic amine, this compound (anhydrous or monohydrate), various solvents (e.g., methanol, ethanol, acetone, water, ethyl acetate), aqueous base (e.g., 2M NaOH, NaHCO₃ solution), organic solvent for extraction (e.g., dichloromethane, ethyl acetate), drying agent (e.g., MgSO₄, Na₂SO₄).
-
Equipment: Round-bottom flasks, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, vacuum source, pH paper, separatory funnel, rotary evaporator, polarimeter or chiral HPLC/GC system.
-
Dissolution: In a round-bottom flask, combine the racemic amine (1.0 equivalent) and (+)-DBTA (0.5 to 1.0 equivalent) in a suitable solvent.[5] Using a half-equivalent of the resolving agent can be effective if one diastereomeric salt is significantly less soluble.[5][6]
-
Heating: Gently heat the mixture with stirring until all solids dissolve completely. This may require refluxing the solvent.[4]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and achieving high diastereomeric purity. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Maturation: For optimal results, allow the mixture to stand for a period ranging from a few hours to 48 hours to ensure the crystallization process reaches thermodynamic equilibrium, which can significantly improve enantiomeric excess.[6]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystalline diastereomeric salt, for example, in a vacuum oven at a moderate temperature.
-
Suspension: Suspend the dried diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add an aqueous base (e.g., 2M NaOH) dropwise while stirring vigorously until the aqueous layer is basic (pH > 10). This deprotonates the amine and breaks the salt, liberating the free amine into the organic layer.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
The success of the resolution is quantified by the enantiomeric excess (e.e.), which is a measure of the purity of the final product.[7]
-
Chiral HPLC/GC: This is the most accurate and common method. The resolved amine is analyzed on a suitable chiral stationary phase column, which separates the two enantiomers, allowing for their relative quantification.[8][9]
-
NMR Spectroscopy: Chiral shift reagents or derivatizing agents can be used to create diastereomeric species that are distinguishable by ¹H or ¹⁹F NMR, allowing for the determination of the enantiomeric ratio.[10][11]
-
Polarimetry: The optical rotation of the resolved amine is measured and compared to the known specific rotation of the pure enantiomer.[5][12]
-
Formula: % e.e. = ([α]observed / [α]max) * 100
-
Note: This method can be unreliable if the maximum specific rotation is unknown or if optically active impurities are present.[7]
-
Data Presentation
The following tables present hypothetical data for the resolution of a generic racemic amine, (R/S)-Amine-X, to illustrate expected outcomes.
Table 1: Optimization of Crystallization Solvent
| Entry | Solvent System | Yield of Salt (%) | e.e. of Amine (%) |
| 1 | Methanol | 45 | 85 |
| 2 | Ethanol | 42 | 92 |
| 3 | Acetone | 35 | 78 |
| 4 | Ethyl Acetate | 38 | 95 |
| 5 | Ethanol/Water (9:1) | 48 | 97 |
Yield is based on a theoretical maximum of 50% for a single enantiomer.
Table 2: Effect of Crystallization Time on Enantiomeric Excess
| Entry | Amine Resolved | Solvent | Time (h) | Yield of Salt (%) | e.e. (%) |
| 1 | (R/S)-Amine-X | Ethanol | 2 | 35 | 88 |
| 2 | (R/S)-Amine-X | Ethanol | 12 | 40 | 91 |
| 3 | (R/S)-Amine-X | Ethanol | 24 | 42 | 92 |
| 4 | (R/S)-Amine-X | Ethanol | 48 | 41 | 94 |
Data adapted from studies showing time-dependent improvement of e.e.[6]
Table 3: Characterization of Resolved (S)-Amine-X
| Property | Value | Method |
| Chemical Yield | 39% | Gravimetric |
| Enantiomeric Excess | 97% | Chiral HPLC |
| Specific Rotation | +35.2° (c=1, CHCl₃) | Polarimetry |
| Appearance | Colorless Oil | Visual |
Troubleshooting
-
No Crystallization: The solution may be too dilute, or the chosen solvent is unsuitable. Try concentrating the solution, cooling to a lower temperature, or screening different solvents. Seeding can also be effective.
-
Low Enantiomeric Excess (e.e.): This may result from the similar solubilities of the two diastereomeric salts in the chosen solvent.[3] Further recrystallization of the diastereomeric salt can improve purity. Alternatively, screening other resolving agents or solvents is recommended.[2]
-
Oil Formation Instead of Crystals: The diastereomeric salt may have a low melting point or be too soluble in the chosen solvent. Try using a less polar solvent or a solvent mixture.
-
Low Yield: A significant portion of the desired diastereomer may remain in the mother liquor. The yield can sometimes be improved by partially evaporating the solvent from the mother liquor to obtain a second crop of crystals, although this may be of lower enantiomeric purity.
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 5. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for Diastereomeric Salt Crystallization with (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt crystallization is a fundamental and widely practiced technique in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture.[1] This method leverages the formation of diastereomers with distinct physical properties, most notably solubility, by reacting a racemic mixture with a chiral resolving agent.[2] (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) is a highly effective and commonly used resolving agent for the separation of racemic bases, particularly amines.[3]
This document provides a detailed protocol for the diastereomeric salt crystallization of racemic amines using (+)-DBTA, including key experimental considerations, troubleshooting, and expected outcomes based on reported data.
Principle of the Method
The process involves the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid, this compound. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, such as melting points and solubilities in various solvents. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution, while the other remains in the mother liquor. The desired enantiomer can then be recovered from the isolated diastereomeric salt by treatment with a base.
Data Presentation
The success of a diastereomeric salt resolution is highly dependent on the specific substrate, solvent system, and crystallization conditions. The following table summarizes quantitative data from various studies on the resolution of amines using dibenzoyl-tartaric acid derivatives.
| Racemic Compound | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| 4-cyano-1-aminoindane | Di-p-toluoyl-L-tartaric acid | Methanol | - | up to 96 | [4] |
| N-methylamphetamine (rac-MA) | O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) | - | - | 82.5 | [5] |
| Axially Chiral Nicotinamide (1a) | l-DBTA | - | - | 67 | [6] |
| Axially Chiral Nicotinamide (1b) | l-DBTA | - | - | 75-83 | [6][7] |
| Axially Chiral Nicotinamide (1c) | l-DBTA | - | - | 51-60 | [6] |
| 5H-imidazo[5,1-a]isoindole derivative | 2,3-dibenzoyl-D-tartaric acid | Acetone/Water | 42.5 (salt), 32.2 (final) | >99 | [3] |
Experimental Protocols
I. General Protocol for Diastereomeric Salt Crystallization
This protocol provides a general guideline for the resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
Materials:
-
Racemic amine
-
This compound ((+)-DBTA)
-
Anhydrous solvents (e.g., methanol, ethanol, acetone, acetonitrile)
-
Heating and stirring apparatus (e.g., hotplate stirrer)
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven or desiccator
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also with gentle heating.
-
Combine the two solutions and stir for a predetermined time at an elevated temperature to ensure complete salt formation.[8]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[9]
-
Further cooling in an ice bath or refrigerator can be employed to maximize the yield of the less soluble diastereomeric salt.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.
-
-
Isolation and Washing:
-
Isolate the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Drying:
-
Dry the isolated diastereomeric salt crystals under vacuum to a constant weight.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric and enantiomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.[8]
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) to deprotonate the amine and break the salt.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Evaporate the solvent to obtain the enantiomerically enriched amine.
-
-
Analysis:
Mandatory Visualization
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sciex.com [sciex.com]
- 11. Resolution and analysis of enantiomers of amphetamines by liquid chromatography on a chiral stationary phase: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Using (+)-Dibenzoyl-D-tartaric Acid as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Dibenzoyl-D-tartaric acid is a readily available, crystalline solid derived from the naturally occurring D-tartaric acid. While extensively utilized as a chiral resolving agent for the separation of enantiomers through the formation of diastereomeric salts, its application as a covalently bound chiral auxiliary to induce stereoselectivity in asymmetric synthesis is a powerful yet less commonly documented strategy.[1][2] This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, focusing on its attachment to a substrate, its role in directing stereoselective transformations, and its subsequent removal.
The core principle behind using a chiral auxiliary is the temporary introduction of a chiral moiety to a prochiral substrate. This creates a chiral molecule where the auxiliary can effectively shield one face of a reactive center, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product.
Key Applications and Principles
The primary application of this compound as a chiral auxiliary involves its esterification with a prochiral substrate containing a hydroxyl or carboxyl group. The bulky benzoyl groups of the auxiliary provide the necessary steric hindrance to direct incoming reagents to a specific face of the molecule.
While specific examples in top-tier literature of this compound being used as a covalently-bound chiral auxiliary for common asymmetric reactions like Diels-Alder, aldol, or alkylation reactions are not as prevalent as for other auxiliaries like Evans oxazolidinones or camphor sultams, the principles of chiral auxiliary-based synthesis can be applied. The following sections outline a generalized workflow and provide protocols based on established methodologies for tartaric acid derivatives.[3][4]
Experimental Protocols
Protocol 1: Synthesis of (+)-Dibenzoyl-D-tartaric Anhydride
The anhydride is a key intermediate for the esterification of alcohols.
Materials:
-
This compound
-
Acetic anhydride
-
Toluene (optional, as solvent)
Procedure:
-
A mixture of this compound and acetic anhydride (typically in a 1:1.5 to 1:3 molar ratio) is heated at reflux. The progress of the reaction can be monitored by the dissolution of the starting material and changes in the IR spectrum (disappearance of the broad carboxylic acid O-H stretch).
-
Upon completion, the reaction mixture is cooled, and the excess acetic anhydride and acetic acid are removed under reduced pressure.
-
The resulting crude (+)-dibenzoyl-D-tartaric anhydride can be purified by recrystallization from a suitable solvent system, such as toluene-hexane, to yield a crystalline solid.
Protocol 2: Attachment of the Chiral Auxiliary to a Prochiral Alcohol
This protocol describes the esterification of a prochiral alcohol with (+)-dibenzoyl-D-tartaric anhydride to form a diastereomeric ester.
Materials:
-
Prochiral alcohol
-
(+)-Dibenzoyl-D-tartaric anhydride
-
4-(Dimethylamino)pyridine (DMAP) or other acylation catalyst
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
Procedure:
-
To a solution of the prochiral alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 equivalents) and a catalytic amount of DMAP.
-
Add a solution of (+)-dibenzoyl-D-tartaric anhydride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of diastereomeric esters, can be purified by column chromatography on silica gel.
Protocol 3: Diastereoselective Reaction (Generalized)
The specific conditions for the diastereoselective reaction will depend on the nature of the transformation (e.g., reduction, cycloaddition). The following is a generalized representation.
Example: Diastereoselective Reduction of a Ketone
-
The substrate, now containing the chiral auxiliary, is dissolved in a suitable solvent and cooled to the desired reaction temperature (e.g., -78 °C).
-
A reducing agent (e.g., L-Selectride®, NaBH₄ with a Lewis acid) is added slowly. The steric bulk of the dibenzoyl tartrate auxiliary will direct the hydride delivery to the less hindered face of the ketone.
-
The reaction is stirred at low temperature until completion.
-
The reaction is carefully quenched, and the product is isolated through standard workup procedures.
Protocol 4: Cleavage of the Chiral Auxiliary
Mild hydrolysis conditions are required to cleave the ester linkage without racemizing the newly formed stereocenter.
Materials:
-
Diastereomerically enriched product from Protocol 3
-
Lithium hydroxide (LiOH) or other suitable base
-
Tetrahydrofuran (THF) and water
-
Acid for neutralization (e.g., 1 M HCl)
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Cool the solution to 0 °C and add a solution of LiOH (typically 2-3 equivalents) in water.
-
Stir the reaction at 0 °C or room temperature, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). The this compound auxiliary will remain in the aqueous layer as its salt.
-
The organic layers are combined, washed with brine, dried, and concentrated to yield the enantiomerically enriched product. The chiral auxiliary can be recovered from the aqueous layer by acidification and extraction.
Data Presentation
The efficacy of a chiral auxiliary is determined by the yield of the diastereoselective reaction and the diastereomeric ratio of the products.
| Reaction Type | Substrate | Reagent/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| Hypothetical Diels-Alder | Acrylate ester of prochiral alcohol | Diene, Lewis Acid | >90 | >95:5 |
| Hypothetical Aldol | Enolate derived from auxiliary-bound acetate | Aldehyde, Lewis Acid | >85 | >90:10 |
| Hypothetical Alkylation | Enolate of auxiliary-bound ester | Alkyl halide | >80 | >95:5 |
Note: The data in this table is hypothetical and serves as a representation of expected outcomes for a successful chiral auxiliary-mediated reaction. Actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis.
Signaling Pathway for Diastereoselective Addition
References
Resolving Racemic Mixtures: A Step-by-Step Guide Using (+)-Dibenzoyl-D-tartaric Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the development of chiral drugs and other fine chemicals. One of the most effective and widely used methods for the resolution of racemic bases and certain neutral compounds is the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. This guide provides a detailed, step-by-step protocol for the resolution of racemic mixtures using the chiral resolving agent (+)-dibenzoyl-D-tartaric acid.
Principle of Resolution
The fundamental principle behind this technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties. When a racemic mixture of a base (a mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral acid like this compound (D-DBTA), two diastereomeric salts are formed: (R-base)-(D-DBTA) and (S-base)-(D-DBTA). These diastereomers have different solubilities in a given solvent, allowing one to crystallize preferentially out of the solution. The less soluble diastereomer is isolated by filtration, and the pure enantiomer is then recovered by treating the salt with a base to neutralize the chiral acid.
Experimental Protocols
I. Resolution of Racemic Amines
This protocol provides a general procedure for the resolution of racemic primary and secondary amines. The choice of solvent and the molar ratio of the amine to the resolving agent may need to be optimized for specific substrates.
Materials:
-
Racemic amine
-
This compound
-
Anhydrous ethanol (or other suitable solvent such as methanol or acetone)
-
Sodium hydroxide solution (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish or Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic amine in a suitable solvent (e.g., anhydrous ethanol) in an Erlenmeyer flask.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, gently warming if necessary to achieve complete dissolution.
-
Slowly add the resolving agent solution to the amine solution with constant stirring. The formation of a precipitate may be observed immediately or upon cooling.
-
Heat the mixture to reflux until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization. The less soluble diastereomeric salt will precipitate out.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals in a vacuum oven at a low temperature.
-
-
Recovery of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a sufficient amount of an aqueous base solution (e.g., 1 M NaOH) with stirring to neutralize the this compound and liberate the free amine. The pH of the solution should be basic (pH > 10).
-
Extract the liberated amine with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) several times.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC, chiral gas chromatography (GC), or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
II. Resolution of Racemic Alcohols
Racemic alcohols, which are not basic, can also be resolved using this compound through the formation of diastereomeric supramolecular compounds held together by hydrogen bonds.[1]
Materials:
-
Racemic alcohol
-
This compound
-
A non-polar solvent (e.g., hexane) or no solvent (melt crystallization)
-
Apparatus for fractional crystallization or sublimation
Procedure:
-
Formation of Diastereomeric Complex (Solution Method):
-
Dissolve the racemic alcohol and a sub-stoichiometric amount (e.g., 0.5 equivalents) of this compound in a minimal amount of a suitable hot non-polar solvent like hexane.
-
Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric complex.
-
-
Formation of Diastereomeric Complex (Melt Method):
-
Mix the racemic alcohol with 0.5 equivalents of this compound in a flask.
-
Heat the mixture until it melts, then allow it to cool slowly to room temperature to solidify. The less soluble diastereomeric complex will preferentially form.
-
-
Isolation of the Enriched Enantiomer:
-
The uncomplexed, enantiomerically enriched alcohol can be separated from the solid diastereomeric complex by techniques such as sublimation or extraction with a suitable solvent.[1]
-
Alternatively, the diastereomeric complex can be isolated by filtration (if formed from solution) and the enriched alcohol liberated by a suitable workup, such as treatment with a mild base and subsequent extraction.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the resolution of various racemic compounds using dibenzoyl-D-tartaric acid and its derivatives.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Albuterol | Di-p-toluoyl-D-tartaric acid | Methanol/Ethyl Acetate | 38 | >99.5 | [2] |
| Nicotine | This compound | Ethanol | - | - | [3] |
| cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | O,O'-Dibenzoyl-(R,R)-tartaric acid | Ethyl Acetate | 38 | 99 | [4] |
| cis-2-benzyloxymethyl-3-piperidinomethyloxirane | O,O'-Dibenzoyl-(R,R)-tartaric acid | Ethyl Acetate | - | 89 | [4] |
| trans-2-chloro-cyclohexan-1-ol | O,O′-dibenzoyl-(2R,3R)-tartaric acid monohydrate | Melt (solvent-free) | 45.3 | 43.5 | [1] |
Visualizing the Workflow and Principles
The following diagrams, created using the DOT language, illustrate the logical workflow of the resolution process and the underlying principles of diastereomeric salt formation.
Caption: Experimental workflow for the resolution of a racemic mixture.
Caption: Principle of diastereomeric salt formation and separation.
References
- 1. CN111527077A - Enantiomeric separation of racemic nicotine by addition of O, O' -disubstituted tartaric acid enantiomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019121649A1 - Enantiomeric separation of racemic nicotine by addition of an o,o'-disubstituted tartaric acid enantiomer - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Fractional Crystallization of Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fractional crystallization of diastereomers is a classical yet powerful and widely utilized technique for the separation of enantiomers.[1][2][3] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, which makes their direct separation challenging.[4][5] This method circumvents this issue by converting a racemic mixture into a mixture of diastereomers through reaction with a chiral resolving agent.[1][5] Diastereomers, unlike enantiomers, have distinct physical properties, such as solubility, melting point, and boiling point, which allows for their separation by conventional methods like fractional crystallization.[4][5][6] This technique is particularly valuable in pharmaceutical development and manufacturing for the production of enantiopure drugs, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities.[7][][9]
Principle of Separation
The fundamental principle behind the fractional crystallization of diastereomers lies in the differential solubility of the diastereomeric salts in a given solvent system.[4][6] The process can be broken down into three main stages:
-
Diastereomer Formation: A racemic mixture (a 50:50 mixture of two enantiomers) is reacted with an enantiomerically pure chiral resolving agent. This reaction forms a mixture of two diastereomers. For instance, reacting a racemic acid (R/S-acid) with a chiral base (R-base) will yield a mixture of two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base).[1][10]
-
Fractional Crystallization: Due to their different physical properties, one diastereomer will be less soluble in a specific solvent and will selectively crystallize out of the solution upon cooling or concentration, while the other diastereomer remains dissolved in the mother liquor.[2][11]
-
Regeneration of Enantiomer: The isolated, pure diastereomeric salt is then treated to break the bond with the resolving agent, thereby regenerating the desired pure enantiomer.[5][10] The resolving agent can often be recovered and reused.[6]
Experimental Protocols
Screening for Optimal Resolving Agent and Solvent
The success of a diastereomeric resolution is highly dependent on the selection of an appropriate chiral resolving agent and crystallization solvent.[6][11] A screening process is crucial to identify the combination that provides the most significant difference in solubility between the two diastereomers.[11]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic mixture in a suitable solvent (e.g., methanol, ethanol).
-
Prepare stock solutions of various commercially available chiral resolving agents (e.g., tartaric acid derivatives for resolving bases, or chiral amines like brucine or (R/S)-1-phenylethylamine for resolving acids) at the same molar concentration.[10]
-
-
Salt Formation in a Multi-well Plate:
-
In a 96-well plate, combine stoichiometric amounts of the racemic mixture stock solution and each resolving agent stock solution in separate wells.
-
Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.
-
-
Solvent Screening:
-
To each well containing the dried diastereomeric salt mixture, add a different screening solvent or solvent mixture. Solvents with varying polarities and hydrogen-bonding capabilities should be tested.[6]
-
Heat the plate to dissolve the salts and then allow it to cool slowly to ambient temperature.
-
Visually inspect the wells for the formation of crystalline material.
-
-
Analysis:
-
Collect the solid material from promising wells by filtration or centrifugation.
-
Analyze the diastereomeric excess (d.e.) of the crystalline material and the composition of the mother liquor, typically by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or by Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
-
Bulk Fractional Crystallization
Once the optimal resolving agent and solvent system are identified, the process can be scaled up.
Methodology:
-
Dissolution: In a reaction vessel equipped with a stirrer and a temperature controller, dissolve the racemic mixture (1.0 equivalent) and the chosen chiral resolving agent (typically 0.5 to 1.0 equivalent) in the selected solvent at an elevated temperature to ensure complete dissolution.[5] The use of a sub-stoichiometric amount of the resolving agent can be economically advantageous.[5]
-
Controlled Cooling: Slowly cool the solution to induce crystallization of the less soluble diastereomer. A slow cooling rate generally yields crystals of higher purity.[11] The optimal temperature profile should be determined empirically.
-
Seeding (Optional but Recommended): To promote crystallization of the desired diastereomer and avoid spontaneous nucleation of the more soluble one, it is highly recommended to add a small quantity of seed crystals of the pure, less soluble diastereomer to the supersaturated solution.[11]
-
Agitation: Maintain gentle agitation during the cooling and crystallization process to ensure homogeneity and prevent the formation of large crystal agglomerates.[5]
-
Isolation: Once crystallization is complete, isolate the solid diastereomeric salt by vacuum filtration.[11]
-
Washing: Wash the filtered crystal cake with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[11]
-
Drying: Dry the purified diastereomeric salt crystals under vacuum until a constant weight is achieved.[11]
Regeneration of the Pure Enantiomer
Methodology:
-
Dissolution: Suspend the purified diastereomeric salt in a biphasic system of water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[11]
-
Liberation of the Enantiomer:
-
If a racemic acid was resolved with a chiral base, add a strong acid (e.g., HCl) to the aqueous phase to protonate the carboxylate and liberate the free enantiopure acid.[5]
-
If a racemic base was resolved with a chiral acid, add a strong base (e.g., NaOH) to the aqueous phase to deprotonate the ammonium salt and liberate the free enantiopure base.[5]
-
-
Extraction: The liberated pure enantiomer will preferentially partition into the organic layer. Separate the organic layer and extract the aqueous layer one or two more times with the organic solvent to maximize recovery.[11]
-
Purification and Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified enantiomer.
Data Presentation
The following table provides an example of how to summarize quantitative data from screening and optimization experiments.
| Experiment ID | Resolving Agent | Solvent System | Cooling Rate (°C/h) | Yield (%) | Diastereomeric Excess (d.e.) of Crystals (%) | Enantiomeric Excess (e.e.) of Final Product (%) |
| 1 | (R)-(-)-Mandelic Acid | Ethanol:Water (9:1) | 5 | 45 | 92 | 91 |
| 2 | (R)-(-)-Mandelic Acid | Isopropanol | 5 | 38 | 85 | 84 |
| 3 | (+)-Tartaric Acid | Methanol | 10 | 52 | 78 | 77 |
| 4 | (R)-(-)-Mandelic Acid | Ethanol:Water (9:1) | 2 | 42 | 98 | 98 |
| 5 | (S)-(+)-1-Phenylethylamine | Acetonitrile | 5 | 48 | 95 | 94 |
Visualizations
Caption: Experimental workflow for fractional crystallization of diastereomers.
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of β-Amino Acids Using (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the chiral resolution of racemic β-amino acids via diastereomeric salt formation using (+)-dibenzoyl-D-tartaric acid as a chiral resolving agent. This classical method remains a robust and widely used technique for obtaining enantiomerically pure β-amino acids, which are crucial building blocks in the development of pharmaceuticals and other bioactive molecules.
Introduction
β-Amino acids are integral components of numerous natural products and pharmacologically active compounds. Their stereochemistry plays a pivotal role in their biological activity. Chemical synthesis of β-amino acids often results in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, known as chiral resolution, is a critical step in the drug development process.
One of the most effective and industrially favored methods for chiral resolution is the formation of diastereomeric salts.[1] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
This compound (DBTA) is a commonly employed chiral resolving agent due to its ability to form stable, crystalline salts with amines.[2][3][4] This document outlines the principles, experimental protocols, and data presentation for the chiral resolution of β-amino acids using (+)-DBTA.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, when reacted with an enantiomerically pure chiral resolving agent, they form diastereomers which have distinct physical characteristics, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated. The desired enantiomer of the β-amino acid is subsequently recovered by treating the isolated diastereomeric salt with a base to neutralize the resolving agent.
Logical Workflow of Chiral Resolution:
Caption: Workflow for Chiral Resolution.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of β-amino acids using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific β-amino acid substrates.
Formation and Isolation of the Diastereomeric Salt
This protocol is based on the resolution of bicyclic β-amino acid esters, which serves as a representative example.[3]
Materials:
-
Racemic β-amino acid or its ester
-
This compound (DBTA)
-
Anhydrous ethanol (or other suitable solvent such as methanol, acetone, or ethyl acetate)
-
Reaction vessel (e.g., round-bottom flask)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution: Dissolve the racemic β-amino acid ester (1.0 equivalent) in a minimal amount of warm anhydrous ethanol (e.g., at 70°C).
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in warm anhydrous ethanol. The exact stoichiometry should be optimized for the specific substrate.
-
Salt Formation: Slowly add the solution of (+)-DBTA to the solution of the racemic β-amino acid ester with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may promote crystallization. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
Isolation: Collect the crystalline precipitate by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Purification of the Diastereomeric Salt by Recrystallization
To enhance the diastereomeric excess (d.e.), the isolated salt can be recrystallized.
Procedure:
-
Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of the hot solvent from which it was crystallized (e.g., ethanol).
-
Crystallization: Allow the solution to cool slowly to room temperature to induce recrystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Liberation of the Enantiomerically Enriched β-Amino Acid
The resolved β-amino acid enantiomer is liberated from the diastereomeric salt by treatment with a base.
Materials:
-
Purified diastereomeric salt
-
Aqueous base solution (e.g., 1 M NaOH or NaHCO₃)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution of Salt: Dissolve the purified diastereomeric salt in water or a mixture of water and an organic solvent.
-
Basification: Add the aqueous base solution to the dissolved salt until the pH is basic (e.g., pH 9-10). This neutralizes the (+)-DBTA and liberates the free β-amino acid (or its ester).
-
Extraction: Extract the liberated β-amino acid into an organic solvent. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched β-amino acid.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved β-amino acid is a critical measure of the success of the resolution. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC). Often, derivatization of the amino acid is necessary to achieve good separation on a chiral column.
Experimental Workflow for e.e. Determination:
Caption: e.e. Determination Workflow.
Data Presentation
The results of chiral resolution experiments should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Quantitative Data for the Chiral Resolution of a Bicyclic β-Amino Acid Ester
| Entry | Resolving Agent | Solvent | Temp (°C) | Diastereomeric Excess (de) of Salt (%) | Yield of Salt (%) | Enantiomeric Excess (ee) of Liberated Ester (%) |
| 1 | (+)-DBTA | EtOH | 70 | 84 | - | - |
| 2 | Recrystallized Salt from Entry 1 | EtOH | 70 | 96 | - | >95 |
Data adapted from a representative resolution of a bicyclic β-amino acid ester.[3] The yield and e.e. will vary depending on the specific substrate and experimental conditions.
Conclusion
The chiral resolution of β-amino acids using this compound is a powerful and versatile technique. The success of the resolution is dependent on the careful selection of solvents and optimization of crystallization conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully resolve racemic β-amino acids and obtain the enantiomerically pure compounds required for their research and development activities.
References
- 1. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 2. Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for the Recovery and Recycling of (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the recovery and recycling of (+)-Dibenzoyl-D-tartaric acid (DBTA), a valuable chiral resolving agent used in the separation of racemic mixtures. The protocols outlined below are designed to ensure high recovery yield and purity, making the chiral resolution process more cost-effective and sustainable for research and industrial applications.
Introduction
Chiral resolution using diastereomeric salt formation is a fundamental technique in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This compound is a widely used resolving agent for racemic bases. Due to its cost, efficient recovery and recycling from the mother liquor or after the separation of the desired enantiomer are crucial for the economic viability and environmental sustainability of the process. This document details the protocols for recovering DBTA, enabling its reuse in subsequent resolution cycles without significant loss of purity or performance.
General Principles of Recovery
The recovery of this compound from a diastereomeric salt or the mother liquor typically involves the following key steps:
-
Basification: The diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free amine and convert the DBTA into its water-soluble salt (e.g., disodium dibenzoyltartrate).
-
Extraction: The free amine is typically extracted from the aqueous solution using an organic solvent.
-
Acidification: The aqueous layer containing the DBTA salt is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the water-insoluble this compound.
-
Isolation and Purification: The precipitated DBTA is isolated by filtration, washed, and dried. Further purification can be achieved by recrystallization if necessary.
Experimental Protocols
The following protocols are generalized from various established procedures and can be adapted based on the specific amine and solvent system used in the resolution process.
Protocol 1: Recovery of this compound from Diastereomeric Salt
This protocol describes the recovery of DBTA after the separation of the desired diastereomeric salt.
Materials:
-
Diastereomeric salt of the amine and this compound
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution (e.g., 2M)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution and Basification: Dissolve the diastereomeric salt in water. Add sodium hydroxide solution dropwise while stirring until the pH of the solution becomes basic (pH > 10), leading to the formation of the free amine and the disodium salt of DBTA.
-
Extraction of the Amine: Extract the liberated amine from the aqueous solution with a suitable organic solvent. Repeat the extraction multiple times to ensure complete removal of the amine.
-
Acidification and Precipitation: To the remaining aqueous layer containing the disodium salt of DBTA, slowly add hydrochloric acid with continuous stirring until the solution becomes acidic (pH < 2). This will cause the this compound to precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Recovery of this compound from Mother Liquor
This protocol is designed for the recovery of DBTA from the mother liquor remaining after the crystallization of one of the diastereomeric salts.
Materials:
-
Mother liquor containing the more soluble diastereomeric salt and excess resolving agent
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Organic solvent for extraction
-
Deionized water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Solvent Removal (Optional): If the mother liquor contains a high concentration of an organic solvent, it may be beneficial to remove it by distillation under reduced pressure.
-
Basification: Add sodium hydroxide solution to the mother liquor to basify it (pH > 10).
-
Extraction: Extract the amine with an appropriate organic solvent.
-
Acidification: Acidify the aqueous phase with hydrochloric acid to precipitate the this compound.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1 to isolate, wash, and dry the recovered DBTA.
Quantitative Data Summary
The following table summarizes representative data for the recovery of dibenzoyl tartaric acid derivatives from various sources.
| Recovered Compound | Starting Material | Recovery Rate (%) | Optical Purity (% ee) | Reference |
| dibenzoyl-L-tartaric acid | Diastereomer salt | 94.0 | 99.4 | [1] |
| di-p-toluoyl-D-tartaric acid | Diastereomer salt | 98.0 | 99.5 | [2] |
| dianisoyl-L-tartaric acid | Salt of 3-aminopyrrolidine | 94.3 | 99.6 | [1] |
| dianisoyl-L-tartaric acid | Salt of benzylamine | 96.6 | 99.6 | [1] |
| (+)-Di-O,O'-toluoyl-(D)-tartaric acid | Mother liquor | 98 (as 2-butanol solvate) | Not specified | [3] |
Visualization of the Recovery Process
The following diagrams illustrate the logical workflow of the recovery and recycling procedure for this compound.
Caption: Workflow for the recovery of (+)-DBTA from its diastereomeric salt.
Caption: Workflow for the recovery of (+)-DBTA from the resolution mother liquor.
Conclusion
The ability to efficiently recover and recycle this compound is a significant advantage in the application of chiral resolution by diastereomeric salt formation. The protocols described provide a robust framework for achieving high recovery rates and maintaining the purity of the resolving agent. This not only reduces the overall cost of synthesis for chiral molecules but also minimizes chemical waste, aligning with the principles of green chemistry. The recycled DBTA can be effectively reused in subsequent resolutions, making the entire process more sustainable and economically viable.
References
Application Notes: Use of (+)-Dibenzoyl-D-tartaric Acid in the Synthesis of Enantiopure Drugs
Introduction
(+)-Dibenzoyl-D-tartaric acid is a prominent chiral resolving agent extensively employed in the pharmaceutical industry for the synthesis of enantiopure drugs.[1][2] Its efficacy lies in its ability to form diastereomeric salts with racemic mixtures of basic compounds, particularly amines. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[2][3] Following separation, the desired enantiomer can be recovered by breaking the salt, thereby yielding an enantiomerically enriched or pure active pharmaceutical ingredient (API). This method is a cornerstone of classical chiral resolution and remains a cost-effective and scalable approach for producing single-enantiomer drugs.[4]
Principle of Chiral Resolution
The fundamental principle behind the use of this compound as a resolving agent is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties. When a racemic base, such as an amine, reacts with the enantiomerically pure this compound, two diastereomeric salts are formed. Due to their different spatial arrangements, these salts exhibit varying solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the chiral resolving agent and liberates the desired enantiopure amine.[5]
Applications in Drug Synthesis
This compound and its enantiomer have been successfully utilized in the resolution of a variety of pharmaceutical compounds and intermediates. Notable examples include:
-
Albuterol: Used in the resolution of racemic albuterol to isolate the therapeutically active enantiomer.[1]
-
Amlodipine: While d-tartaric acid was used in the cited example, dibenzoyl derivatives are also effective for resolving amlodipine, a calcium channel blocker.[2][4]
-
Nicotine: Employed for the enantiomeric separation of racemic nicotine.[6]
-
N-methylamphetamine: Utilized in the resolution of N-methylamphetamine, a key intermediate for certain drugs.[7][8]
-
(2-methoxynaphth-1-yl)benzylamine: The enantiomer, dibenzoyl-L-(-)-tartaric acid, has been used to resolve this compound.[9]
The choice of solvent, temperature, and stoichiometry are critical parameters that are optimized to achieve high enantiomeric excess (ee) and yield.
Quantitative Data on Chiral Resolutions
The efficiency of chiral resolution using this compound or its derivatives is typically evaluated based on the yield and the enantiomeric excess of the resolved product. The following table summarizes quantitative data from various chiral resolution experiments.
| Racemic Compound | Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-Amlodipine | d-tartaric acid | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 | [2][4] |
| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Supercritical CO2 | Extract: 45, Raffinate: 42 | Extract: 83, Raffinate: 82 | [10] |
| dl-leucine | (+)-di-1,4-toluoyl-D-tartaric acid | Not specified | Not specified | 91.20 | [11] |
| (R)-Nicotine | O,O'-Dibenzoyl-D-tartaric acid | Ethanol | Not specified | 100 | [6] |
Experimental Protocols
General Protocol for the Chiral Resolution of a Racemic Amine
This protocol provides a generalized procedure for the chiral resolution of a racemic primary or secondary amine using this compound. The specific conditions, such as solvent, temperature, and molar ratios, may require optimization for each specific substrate.
Materials:
-
Racemic amine
-
This compound
-
Methanol (or other suitable solvent such as ethanol or acetone)
-
Diethyl ether (or other suitable extraction solvent)
-
Sodium hydroxide solution (e.g., 1 M NaOH)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Buchner funnel)
-
Heating mantle or hot plate
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution of the Resolving Agent: In an Erlenmeyer flask, dissolve one equivalent of this compound in a minimal amount of warm methanol with stirring.
-
Formation of Diastereomeric Salts: In a separate flask, dissolve two equivalents of the racemic amine in methanol. Slowly add the amine solution to the stirred solution of this compound. An exothermic reaction may be observed, and a precipitate may begin to form.
-
Crystallization of the Less Soluble Diastereomeric Salt: Heat the mixture gently to dissolve any precipitate that has formed. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. The filtrate, which contains the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a minimal amount of hot methanol.
-
Liberation of the Enantiopure Amine: Suspend the crystalline diastereomeric salt in water and add an excess of a strong base, such as 1 M sodium hydroxide solution, with stirring until the salt completely dissolves and the solution is basic. This will neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction of the Enantiopure Amine: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent.
Visualizations
Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution of a Racemic Amine.
Logical Relationship in Diastereomeric Salt Formation
Caption: Diastereomeric Salt Formation Principle.
References
- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN111527077A - Enantiomeric separation of racemic nicotine by addition of O, O' -disubstituted tartaric acid enantiomers - Google Patents [patents.google.com]
- 7. Solvent-free optical resolution of N-methylamphetamine by distillation after partial diastereoisomeric salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to overcome poor crystallization in diastereomeric salt resolution.
Welcome to the technical support center for diastereomeric salt resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges.
Frequently Asked Questions & Troubleshooting Guides
Crystallization Failures
Q1: Why are no crystals forming after I've added the resolving agent and cooled the solution?
A: This common issue typically points to problems with solubility and supersaturation. Several factors could be at play:
-
High Solubility: The diastereomeric salts may be too soluble in the selected solvent, which prevents the solution from becoming supersaturated enough to crystallize.[1]
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[1]
-
Inhibition of Nucleation: Impurities in the starting materials or solvent can sometimes inhibit the formation of crystal nuclei.[2]
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1][3]
-
Anti-Solvent Addition: Slowly introduce an "anti-solvent"—a solvent in which the salts are less soluble—to induce precipitation. This must be done gradually to prevent the product from "oiling out."[1][2]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility generally decreases with a drop in temperature.[1][3]
-
Induce Nucleation (Seeding): If available, add a few seed crystals of the desired pure diastereomeric salt to the supersaturated solution.[1][2] If seeds are not available, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.[1][4]
Q2: My product is "oiling out" or forming an amorphous solid instead of crystals. What is happening?
A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline phase.[1] This often happens when the degree of supersaturation is too high or the crystallization temperature is above the melting point of the solvated salt.[1][3]
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution or significantly slow down the cooling rate. If using an anti-solvent, add it much more slowly and potentially at a higher temperature.[1]
-
Adjust Temperature: Try to find a solvent system that allows crystallization to occur at a higher temperature, well below the melting point of the salt.[1] Alternatively, after oiling occurs, you can try heating the solution to redissolve the oil and then cool it very slowly to encourage proper crystal lattice formation.[4]
-
Optimize Agitation: Gentle stirring can promote crystallization over oiling. However, be aware that vigorous agitation can sometimes lead to the formation of many small, impure crystals.[1][2]
-
Change Solvent: Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the diastereomeric salts, as this can help stabilize the crystal lattice.[1]
Issues with Resolution Efficiency
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
A: A low diastereomeric excess (d.e.) indicates that the two diastereomers are co-crystallizing, meaning the solubility difference between them in your current system is not large enough for effective separation.[1]
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is the most critical factor influencing resolution efficiency.[1] A systematic screening of various solvents is the most effective approach to maximize the solubility difference between the two diastereomers.[1][3]
-
Optimize Temperature Profile: A slower, more controlled cooling rate can provide a better opportunity for the less soluble diastereomer to crystallize selectively.[2][3]
-
Adjust Stoichiometry: The amount of resolving agent can significantly impact the system's phase equilibrium. Using 0.5 equivalents of the resolving agent can sometimes be more effective.[1]
-
Recrystallization: Recrystallizing the obtained solid, possibly in a different solvent system, can further improve the d.e.[3]
-
Equilibration Time: Ensure the crystallization process has sufficient time to reach equilibrium. Extending the stirring time at the final temperature can sometimes improve the purity of the solid phase.[2]
The following table illustrates how solvent choice can impact resolution efficiency.
| Solvent System | Diastereomer 1 Solubility (mg/mL) at 25°C | Diastereomer 2 Solubility (mg/mL) at 25°C | Solubility Ratio (DS2/DS1) | Expected d.e. (%) |
| Methanol | 50 | 85 | 1.7 | Low-Moderate |
| Ethanol | 25 | 60 | 2.4 | Moderate |
| Isopropanol | 10 | 45 | 4.5 | High |
| Acetonitrile | 15 | 25 | 1.7 | Low-Moderate |
| Ethyl Acetate | 5 | 12 | 2.4 | Moderate |
Note: Data are illustrative examples.
Q4: The yield of my desired diastereomeric salt is very low. How can I increase it?
A: A low yield suggests that a significant amount of the target diastereomer is remaining in the mother liquor.[1] This can be due to suboptimal solubility or stopping the crystallization process prematurely.[1]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt. Experimenting with lower final crystallization temperatures can also improve yield.[1]
-
Recycle the Mother Liquor: The undesired enantiomer left in the mother liquor can often be racemized and recycled, a process that can bring the theoretical yield closer to 100%.[5]
-
Consider Dynamic Resolution: If the unwanted enantiomer can be racemized in-situ while the desired one crystallizes, it's possible to achieve yields approaching 100%. This is known as crystallization-induced diastereomeric transformation (CIDT).[1]
Experimental Protocols & Visualizations
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a general method for screening solvents to find optimal crystallization conditions.
-
Salt Formation: In a test tube or vial, dissolve the racemic substrate (e.g., 100 mg) and one equivalent of the chosen chiral resolving agent in a small amount of a volatile solvent like methanol or ethanol to ensure salt formation.
-
Solvent Evaporation: Remove the initial solvent completely under a stream of nitrogen or in a vacuum oven to leave the solid diastereomeric salt mixture.
-
Screening: Add a fixed volume (e.g., 1 mL) of a candidate screening solvent to the solid salt. Create a matrix of solvents covering a range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, water).
-
Equilibration: Seal the vials and stir or shake the slurries at a controlled temperature (e.g., 50°C) for several hours to ensure dissolution.
-
Crystallization Induction: Cool the solutions slowly to room temperature, and then transfer them to a refrigerator (e.g., 4°C) for 12-24 hours.
-
Isolation and Analysis: If crystals have formed, isolate them by filtration, washing with a small amount of the cold solvent. Analyze the crystalline solid for yield and diastereomeric excess (d.e.) using HPLC or NMR.[2]
Below is a workflow diagram illustrating the general process for troubleshooting poor crystallization.
Protocol 2: Seeding for Controlled Crystallization
Seeding is a powerful technique to control nucleation, improve crystal quality, and ensure the correct diastereomer crystallizes.
-
Prepare Seed Crystals: Obtain or prepare a small quantity (1-2% by weight) of the pure, desired diastereomeric salt. If necessary, grind the crystals into a fine powder.
-
Prepare Solution: Prepare a solution of the diastereomeric salt mixture that is saturated at a temperature slightly above the intended crystallization temperature. For example, if you plan to crystallize at 30°C, ensure the solution is clear at 35-40°C.
-
Cool to Metastable Zone: Cool the solution slowly to a temperature where it is supersaturated but nucleation has not yet occurred (the metastable zone). This is typically a few degrees below the saturation temperature.
-
Add Seeds: Add the seed crystals to the gently stirred solution.
-
Controlled Cooling: Continue to cool the solution at a slow, controlled rate (e.g., 0.1-0.5°C/min) to promote crystal growth on the seeds rather than new nucleation.[2][6]
-
Equilibrate and Isolate: Once the final temperature is reached, stir for a period to maximize yield, then isolate the crystals by filtration.
The interplay of key experimental parameters is crucial for success. The diagram below illustrates these relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Troubleshooting oiling out during chiral resolution with (+)-Dibenzoyl-D-tartaric acid.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering "oiling out" during chiral resolution experiments using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it occur during chiral resolution with (+)-DBTA?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a solution as a liquid (an "oil") rather than a solid crystalline phase.[1][2] This occurs when the solute reaches a state of high supersaturation, and the kinetic barrier to forming an ordered crystal lattice is too high.[1] Instead, the system minimizes its energy by forming a disordered, solute-rich liquid phase. In the context of chiral resolution with (+)-DBTA, this "oil" is typically the diastereomeric salt of the racemate and the resolving agent.
Several factors can contribute to oiling out:
-
High Supersaturation: This can be caused by cooling the solution too quickly or by adding an anti-solvent too rapidly.[1][3]
-
Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out by interfering with the formation of the crystal lattice.[4][5]
-
Low Melting Point of the Diastereomeric Salt: If the melting point of the diastereomeric salt is lower than the temperature at which it precipitates from the solution, it will separate as a liquid.[5]
-
Poor Solvent Choice: The choice of solvent is critical. A solvent that is too "good" at dissolving the diastereomeric salt can lead to high concentrations and increase the likelihood of oiling out upon cooling. Conversely, a solvent that is too "poor" can cause rapid precipitation, which can also lead to oiling out.[4]
Q2: How can I prevent oiling out before it happens?
A2: Proactive measures are the most effective way to combat oiling out. Here are several strategies:
-
Control the Rate of Supersaturation:
-
Slow Cooling: Employ a gradual cooling ramp to slowly decrease the solubility of the diastereomeric salt. This provides sufficient time for the molecules to arrange themselves into a crystal lattice.[1][4]
-
Slow Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized areas of high supersaturation.[1]
-
-
Optimize the Solvent System:
-
Solvent Selection: Experiment with different solvents or solvent mixtures. A solvent system where the diastereomeric salt has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Solvent Polarity: In some cases, increasing the polarity of the solvent can help prevent the formation of double salts that may hinder crystallization.[6]
-
-
Utilize Seeding:
-
Ensure Purity:
Q3: My diastereomeric salt has already oiled out. What can I do to salvage the experiment?
A3: If oiling out has already occurred, you can try the following remedial actions:
-
Re-dissolve and Re-crystallize: Heat the mixture to re-dissolve the oil. Then, attempt to recrystallize the salt by cooling the solution much more slowly.[4]
-
Add More Solvent: Adding more of the primary solvent can sometimes dissolve the oil, after which a slower cooling or anti-solvent addition can be attempted.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization from the oil.
-
Trituration: If the oil is persistent, you may be able to induce solidification by adding a poor solvent in which the oil is immiscible and stirring vigorously. This process is known as trituration.
Troubleshooting Guide
The following table summarizes common issues, potential causes, and recommended solutions related to oiling out during chiral resolution with (+)-DBTA.
| Issue | Potential Cause | Recommended Solution(s) |
| Solution becomes cloudy and then forms a viscous oil upon cooling. | Rate of supersaturation is too high. | Re-heat to dissolve the oil and cool the solution at a much slower rate. Consider using a programmable cooling bath for precise control. |
| Oiling out occurs immediately upon addition of an anti-solvent. | Localized high supersaturation. | Add the anti-solvent much more slowly and with very efficient stirring. Consider adding the solution of the salt to the anti-solvent instead. |
| The same diastereomeric salt consistently oils out in a specific solvent. | Poor solvent choice for the given diastereomeric salt. | Experiment with different solvents or solvent mixtures. Screen a range of solvents with varying polarities. |
| Oiling out is observed even with slow cooling and proper solvent selection. | Presence of impurities. | Purify the starting racemate. Consider a pre-treatment step with activated charcoal. |
| Seeding the solution leads to the dissolution of the seed crystals and subsequent oiling out. | The solution is not yet supersaturated when seeds are added. | Ensure the solution is cooled to a temperature within the metastable zone (the region of slight supersaturation) before adding seed crystals. |
Experimental Protocols
General Protocol for Chiral Resolution of an Amine with (+)-DBTA
This is a generalized protocol and may require optimization for your specific substrate.
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-DBTA in the same solvent, possibly with gentle heating.
-
Slowly add the (+)-DBTA solution to the amine solution with stirring.
-
-
Crystallization:
-
Heat the combined solution until all solids dissolve.
-
Allow the solution to cool slowly to room temperature. A programmed cooling ramp is ideal to prevent rapid supersaturation.
-
If no crystals form, consider adding a seed crystal of the desired diastereomeric salt.
-
Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystalline salt.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the amine can be determined by liberating the free base from the salt and analyzing it by chiral HPLC.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in water.
-
Add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting oiling out issues.
Caption: Troubleshooting workflow for oiling out.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent systems for (+)-Dibenzoyl-D-tartaric acid resolution.
Technical Support Center: (+)-Dibenzoyl-D-tartaric Acid Resolution
Welcome to the technical support center for optimizing chiral resolutions using this compound (D-DBTA). This guide provides detailed troubleshooting advice, experimental protocols, and data to assist researchers, scientists, and drug development professionals in successfully separating enantiomers through diastereomeric salt formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the resolution process.
Q1: My desired diastereomeric salt is not crystallizing from the solution. What should I do?
A1: Failure to crystallize is typically due to high solubility or inhibition of nucleation.
-
Increase Concentration: The solution may be too dilute. Try slowly evaporating the solvent to increase the supersaturation.
-
Lower the Temperature: Gradually decrease the temperature of the solution to further reduce the salt's solubility. Avoid crash cooling, as this can lead to impurity inclusion.
-
Induce Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, if available, add a small seed crystal of the desired diastereomeric salt.[1]
-
Solvent System Change: The chosen solvent may be too good a solvent for both diastereomers. Consider adding an "anti-solvent" (a solvent in which the salts are much less soluble) dropwise until turbidity persists, then heat gently until the solution is clear again before allowing it to cool slowly.
Q2: The diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the salt separates from the solution as a liquid phase because its melting point is lower than the experimental temperature or the concentration is too high.[1]
-
Add More Solvent: Diluting the mixture can prevent the oil from forming.[1]
-
Lower Crystallization Temperature: Use a temperature that is definitively below the melting point of the salt.[1]
-
Change the Solvent: A less polar solvent might be more effective at promoting crystallization over oiling out.[1][2]
-
Heat & Agitate: Try heating the mixture to dissolve the oil, then agitate vigorously while allowing it to cool very slowly. This can sometimes promote the formation of crystalline nuclei.
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A3: Low yield is a common problem, often related to the relative solubilities of the two diastereomeric salts.[1]
-
High Solubility of Desired Salt: The target salt may be too soluble in the chosen solvent. An anti-solvent can be used to decrease its solubility and increase the yield.[1]
-
Sub-optimal Stoichiometry: Ensure you are using the correct molar ratio of racemate to resolving agent. While a 1:1 ratio is common for a monobasic compound, the optimal ratio may vary.
-
Optimize Cooling Profile: A slower, more controlled cooling process can maximize the recovery of the less soluble diastereomer.
-
Recover from Mother Liquor: The mother liquor is enriched with the more soluble diastereomer. It may be possible to isolate this second enantiomer and racemize it for recycling, thereby improving the overall process yield.
Q4: The enantiomeric excess (e.e.) of my resolved product is poor. What steps can I take to increase it?
A4: Low enantiomeric excess (or diastereomeric excess) indicates poor selectivity during crystallization.
-
Optimize the Solvent System: This is the most critical factor. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomeric salts.[1] A systematic solvent screen is the most effective way to identify the best system.[1]
-
Slow Down Crystallization: Rapid crystallization (crash cooling) can trap the more soluble diastereomer in the crystal lattice, reducing purity. Employ a slow, linear cooling ramp.
-
Perform Recrystallization: Recrystallizing the obtained salt, potentially from a different solvent system, is a highly effective method for upgrading the enantiomeric excess.[1]
-
Check Purity of Reagents: Ensure your starting racemic material and the (+)-DBTA resolving agent are pure. Impurities can sometimes interfere with the crystallization process.
Data Presentation: Solvent Effects on Resolution
The choice of solvent is paramount for a successful resolution. A solvent must differentiate between the solubilities of the two diastereomeric salts. Below is a table summarizing the impact of different resolving agents and solvent systems on chiral separation efficiency, illustrating the critical nature of solvent selection.
| Racemic Compound | Resolving Agent | Solvent System | Key Finding / Result | Reference |
| Finerenone | D-DBTA | Ethanol-Water | Solubility difference between S/R-Fin-D-DBTA salts was 31.26 mg/mL. | [3] |
| Finerenone | D-DTTA | Ethanol-Water | Smallest solubility difference (1.25 mg/mL), indicating poor separation potential. | [3] |
| Finerenone | D-DOTA | Ethanol-Water | Largest solubility difference (96.68 mg/mL) , making it the most effective agent in this system. | [3] |
| Ofloxacin | D-DBTA | Aqueous Solution | Selectively co-crystallized with R-Ofloxacin, achieving up to 82.3% e.e. under optimal conditions. | [4] |
| Racemic Amine | Tartaric Acid | DMSO | Reported to give the best results for the resolution of a specific drug molecule. | [5] |
| Racemic Amine | Tartaric Acid | Methanol-Water | Noted as a system that can produce good results. | [5] |
Note: D-DTTA and D-DOTA are derivatives of tartaric acid, similar to D-DBTA. This data highlights how small changes to the resolving agent or solvent can dramatically impact resolution success.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: In a suitable flask, combine the racemic base (1.0 eq.) and this compound (0.5 to 1.0 eq., stoichiometry should be optimized) with the chosen solvent.
-
Heating: Gently heat the mixture with stirring until all solids are completely dissolved.[6]
-
Cooling & Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling profile is crucial for selective crystallization.[1] Further cooling in an ice bath may be used to maximize yield if the desired salt is known to be pure.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and diastereomeric purity (and subsequently the enantiomeric excess) of the salt using techniques like HPLC, NMR, or by measuring the specific rotation.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and add a base (e.g., NaOH, NaHCO₃) to neutralize the tartaric acid and liberate the free amine enantiomer, which can then be extracted.[7][8]
Protocol 2: Systematic Solvent Screening in 96-Well Plates
This high-throughput method allows for the rapid identification of promising solvent systems.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the racemic compound and the resolving agent in a suitable volatile solvent like methanol.[1]
-
Aliquotting: Dispense a precise volume of the stock solution into each well of a 96-well plate.
-
Evaporation: Evaporate the initial solvent completely, leaving a uniform solid film of the two diastereomeric salts in each well.[1]
-
Solvent Addition: Add a fixed volume of each unique screening solvent (or solvent mixture) to the respective wells.
-
Equilibration: Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach solid-liquid equilibrium.[1]
-
Analysis: After equilibration, carefully sample the supernatant from each well and analyze the concentration and ratio of the two diastereomers using chiral HPLC. The ideal solvent will show a low concentration of the desired diastereomer and a high concentration of the undesired one in the solution.
Visualizations
General Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common resolution experiment issues.
Solvent Selection Decision Pathway
Caption: Decision pathway for systematic optimization of the solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Impact of Impurities on Chiral Resolution Efficiency
<_
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the impact of impurities on the efficiency of chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities that can affect chiral resolution?
A1: Impurities encountered during chiral resolution can be broadly categorized as:
-
Soluble Impurities: These are completely dissolved in the crystallization solvent or mobile phase and can interfere with the resolution process by altering solubility, inhibiting crystal growth, or competing for active sites on a chiral stationary phase.[1][2]
-
Insoluble Impurities: These are particulate matter that can act as nucleation sites, leading to poor crystal quality or blockages in chromatographic systems.[3]
-
Structurally Similar Impurities: These impurities have chemical structures closely related to the target molecule, making them particularly challenging to separate. They can co-crystallize with the desired enantiomer or have similar retention times in chromatography, directly impacting the enantiomeric excess (ee).[4]
-
Enantiomeric Impurities: This refers to the presence of the undesired enantiomer in a sample that is supposed to be a single enantiomer.[5] The inactive enantiomer is considered a chiral impurity.[5]
Q2: How do soluble impurities impact crystallization-based chiral resolution?
A2: Soluble impurities can significantly hinder the efficiency of crystallization-based chiral resolution in several ways:
-
Increased Solubility: Impurities can increase the solubility of the target compound, leading to a reduction in the yield of the desired enantiomer.[1]
-
Inhibition of Crystal Growth: Impurities can adsorb onto the crystal surface, blocking active sites for crystal growth and slowing down the crystallization process.[1][2] This can result in smaller or poorly formed crystals.
-
Alteration of Crystal Habit: The presence of impurities can change the shape and size of the crystals, which may affect their filtration and handling properties.[1]
-
Incorporation into the Crystal Lattice: Impurities can be incorporated into the crystal lattice, leading to a decrease in the purity of the final product.[4]
Q3: What is the effect of insoluble impurities on chiral resolution?
A3: Insoluble impurities primarily affect chiral resolution by:
-
Acting as Nucleation Sites: Particulate matter can induce uncontrolled nucleation, leading to the formation of a large number of small crystals with lower purity.[3]
-
Physical Interference: In chromatographic methods, insoluble impurities can clog columns and frits, leading to increased backpressure and poor separation performance.[6]
Q4: Why are structurally similar impurities particularly problematic in chiral resolution?
A4: Structurally similar impurities pose a significant challenge because their physical and chemical properties are very close to the target molecule. This similarity can lead to:
-
Co-crystallization: During crystallization, these impurities can fit into the crystal lattice of the desired enantiomer, forming solid solutions and reducing the enantiomeric excess.[4]
-
Similar Retention Times: In chiral chromatography, structurally similar impurities may have retention times that are very close to or overlap with the peaks of the enantiomers, making their separation difficult.[7]
Q5: How can I determine the enantiomeric excess (ee) of my sample?
A5: Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[8] It can be determined using various analytical techniques, including:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers.[5]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[9]
-
Chiral Supercritical Fluid Chromatography (SFC): Offers advantages in terms of speed and reduced solvent consumption.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can allow for the differentiation and quantification of enantiomers.[5]
-
Capillary Electrophoresis (CE): A high-resolution technique that uses chiral selectors in the running buffer.[5][11]
-
Polarimetry: Measures the optical rotation of a sample, which can be used to calculate optical purity, often considered equivalent to enantiomeric excess.[8][12] However, impurities can sometimes affect the specific rotation, leading to inaccurate results.[8]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Crystallization-Based Resolution
Symptoms: The crystallized product shows a lower than expected enantiomeric excess after analysis.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Soluble Impurities | 1. Recrystallization: Perform one or more recrystallization steps to purify the starting material before attempting the chiral resolution.[3] 2. Solvent Screening: Experiment with different crystallization solvents to find one that maximizes the solubility difference between the desired diastereomeric salt and the impurities. |
| Co-crystallization of Structurally Similar Impurities | 1. Modify Resolving Agent: Try a different chiral resolving agent. The formation of a different diastereomeric salt may exclude the impurity from the crystal lattice.[13] 2. Temperature Optimization: Carefully control the crystallization temperature. A slower cooling rate can sometimes improve selectivity.[3] |
| Incomplete Diastereomer Formation | 1. Stoichiometry Check: Ensure the correct stoichiometric ratio of the racemic mixture and the resolving agent is used. 2. Reaction Time/Temperature: Optimize the reaction time and temperature for the formation of the diastereomeric salts. |
| Racemization | 1. Check Stability: Verify the stability of the substrate and resolving agent under the experimental conditions to prevent racemization.[14] |
Issue 2: Poor Peak Resolution in Chiral Chromatography
Symptoms: Broad, tailing, or overlapping peaks for the enantiomers in the chromatogram.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Column Screening: Test a variety of CSPs (e.g., polysaccharide-based, protein-based, cyclodextrin-based) to find the one that provides the best selectivity for your compound.[15] |
| Suboptimal Mobile Phase Composition | 1. Modifier Concentration: Adjust the concentration of the polar modifier (e.g., alcohol in normal phase) to optimize retention and resolution.[16] 2. Additives: For polar ionic or reversed-phase modes, experiment with different additives (e.g., acids, bases, salts) and their concentrations. |
| Flow Rate Too High | 1. Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the CSP and improve resolution.[16] |
| Column Overload | 1. Dilute Sample: Reduce the concentration of the injected sample to avoid peak broadening and tailing.[16] |
| Presence of Impurities | 1. Sample Cleanup: Purify the sample before injection using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering impurities. 2. Gradient Elution: If using HPLC, a gradient elution program may help to separate the impurities from the enantiomers of interest.[7] |
| Temperature Effects | 1. Temperature Optimization: Vary the column temperature, as it can significantly affect enantioselectivity.[17] |
Experimental Protocols
Protocol 1: Purification of a Racemic Mixture by Recrystallization
This protocol describes a general procedure for removing soluble and some insoluble impurities from a racemic compound before chiral resolution.
-
Solvent Selection: Choose a solvent in which the racemic compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the impure racemic compound in a minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.[3]
-
Cooling: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor containing dissolved impurities.[3]
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized material by an appropriate method (e.g., HPLC, NMR) before proceeding with the chiral resolution.
Protocol 2: Screening of Chiral Stationary Phases for HPLC
This protocol outlines a systematic approach to selecting a suitable chiral column for a new compound.
-
Column Selection: Choose a set of 3-5 chiral columns with different stationary phases (e.g., cellulose-based, amylose-based, cyclodextrin-based).
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare a mobile phase of n-Hexane/Isopropanol (90:10 v/v).
-
Inject the racemic sample onto each column and monitor the separation.
-
-
Initial Mobile Phase Screening (Reversed Phase):
-
Prepare a mobile phase of Acetonitrile/Water with 0.1% Formic Acid (50:50 v/v).
-
Inject the racemic sample onto each column (ensure the column is compatible with reversed-phase conditions).
-
-
Evaluation: Based on the initial screening, select the column that shows the best initial separation or at least some peak splitting.
-
Method Optimization: For the selected column, optimize the mobile phase composition (modifier percentage, additives), flow rate, and temperature to achieve baseline resolution.[16][17]
Data Presentation
Table 1: Hypothetical Impact of Impurity X on the Chiral Resolution of Racemic Compound Y by Diastereomeric Salt Crystallization
| Experiment | Concentration of Impurity X (%) | Yield of (R,R)-Diastereomer (%) | Enantiomeric Excess (ee) of (R)-Y (%) |
| 1 | 0 | 45 | 98 |
| 2 | 1 | 42 | 92 |
| 3 | 2 | 38 | 85 |
| 4 | 5 | 30 | 75 |
Table 2: Hypothetical Effect of Mobile Phase Composition on the Resolution of Enantiomers in the Presence of an Impurity
| Mobile Phase (Hexane:IPA) | Resolution (Rs) between Enantiomers | Resolution (Rs) between Enantiomer 1 and Impurity |
| 95:5 | 1.8 | 1.2 |
| 90:10 | 1.5 | 2.1 |
| 80:20 | 1.1 | 2.8 |
Visualizations
Caption: Troubleshooting workflow for low chiral resolution efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Crystallization - Wikipedia [en.wikipedia.org]
- 4. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 5. veeprho.com [veeprho.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Chiral Methods for Assay and Impurities - Chromatography Forum [chromforum.org]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 11. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Techniques for improving enantiomeric excess in diastereomeric salt crystallization.
Welcome to the Technical Support Center for Diastereomeric Salt Crystallization.
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving enantiomeric excess in diastereomeric salt crystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions.
Issue 1: No Crystallization Occurs or the Product is "Oiling Out"
Q1: I have mixed my racemic compound and resolving agent, but no crystals are forming. What should I do?
A: This is a common challenge that typically points to issues with supersaturation or solubility.[1][2][3]
-
Possible Causes & Solutions:
-
Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit.[2][3]
-
High Solubility of Diastereomeric Salts: The chosen solvent may be too effective at dissolving both diastereomeric salts.[1][3]
-
Solution: Conduct a solvent screening to find a system where the salts are less soluble.[3]
-
-
Impurities: The presence of impurities can inhibit crystal nucleation and growth.[2]
-
Q2: My product is forming an oil or an amorphous solid instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This often happens when supersaturation is too high or the temperature is above the melting point of the solvated solid.[1]
-
Possible Causes & Solutions:
-
High Supersaturation: Rapid cooling or adding an anti-solvent too quickly can lead to oiling out.[1]
-
Solution: Use a more dilute solution, employ a slower cooling rate, and add any anti-solvent very slowly, potentially at a higher temperature.[1]
-
-
Crystallization Temperature: The temperature may be too high.
-
Solution: Try to find a solvent system that allows for crystallization at a higher temperature, well below the melting point of the salt.[1]
-
-
Agitation: Inadequate stirring can be a factor.
-
Solution: Ensure proper agitation during the crystallization process.[1]
-
-
Seeding: The absence of nucleation sites can lead to oiling out.
-
Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Product
Q3: Both diastereomers are crystallizing simultaneously, resulting in a low diastereomeric excess (d.e.). What should I do?
A: Co-crystallization suggests that the solubility difference between the two diastereomeric salts in your current system is not large enough for effective separation.[1][3]
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is critical and has a strong influence on the efficiency of the resolution.[1][4]
-
Solution: A systematic solvent screening is highly recommended to find a solvent that maximizes the solubility difference between the diastereomeric salts.
-
-
Resolving Agent Stoichiometry: The amount of resolving agent can significantly impact the phase equilibrium of the system.[1]
-
Solution: Experiment with adjusting the stoichiometry of the resolving agent. Using 0.5 equivalents can sometimes be more effective.[1]
-
-
Formation of a Solid Solution: The undesired diastereomer may be incorporated into the crystal lattice of the desired one.
-
Solution: Consider constructing a ternary phase diagram of the two diastereomeric salts and the solvent to identify the optimal conditions for recovering the desired salt.[1][5] In some cases, an enantioselective dissolution step, where the crystallized salt is partially redissolved to remove the more soluble diastereomer, may be beneficial.[4][6]
-
-
Kinetic vs. Thermodynamic Control: The desired diastereomer may crystallize faster (kinetic product) or be the least soluble at equilibrium (thermodynamic product).[4]
-
Solution: Monitor the d.e. of the crystals over time. For a kinetic product, try rapid filtration. For a thermodynamic product, allow for longer equilibration times.[4]
-
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q4: The yield of my desired diastereomeric salt is very low, even with high purity. How can I improve it?
A: A low yield indicates that a significant portion of your target diastereomer remains in the mother liquor.[1]
-
Possible Causes & Solutions:
-
Suboptimal Solubility: The desired salt might still be too soluble in the chosen solvent.[1]
-
Equilibrium Limitations: The separation may be limited by the eutectic point in the phase diagram of the diastereomers.[1]
-
Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[1]
-
Solution: Allow for a longer crystallization time or "maturation" period, where the mixture is stirred at the final temperature for several hours to overnight to allow the system to reach equilibrium.[3]
-
-
Recycling Mother Liquor: The unwanted enantiomer in the mother liquor can sometimes be racemized and recycled to improve the overall yield in a process known as Crystallization-Induced Diastereomeric Transformation (CIDT).[1]
-
Issue 4: Poor Crystal Quality
Q5: My crystals are of poor quality (e.g., small, needle-like, agglomerated). What can I do to improve them?
A: Poor crystal morphology can make filtration and washing difficult and may lead to the trapping of impurities.[2]
-
Possible Causes & Solutions:
-
Cooling Rate: A rapid cooling rate often leads to the formation of small, poorly defined crystals.[2]
-
Solution: Employ a slower, controlled cooling rate to encourage the growth of larger, more well-defined crystals.[2]
-
-
Agitation: The stirring rate can affect crystal size and shape.[2]
-
Solution: Optimize the agitation to maintain homogeneity without causing excessive secondary nucleation or crystal breakage.[2]
-
-
Solvent System: The solvent can significantly influence the crystal habit.[2]
-
Solution: Experiment with different solvents or solvent mixtures.[2]
-
-
Seeding: Uncontrolled nucleation can result in poor crystal quality.[2]
-
Solution: Introduce seed crystals of the desired diastereomer at the appropriate level of supersaturation to promote uniform crystal growth and control the final crystal size.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when troubleshooting a diastereomeric salt crystallization?
A: A systematic screening of solvents is often the most crucial first step.[1][3] The solvent plays a pivotal role in determining the relative solubilities of the diastereomeric salts, which is the basis for their separation.[7]
Q2: How do I choose a resolving agent?
A: The choice of a resolving agent is critical and often requires screening.[4] The resolving agent must form a stable salt with the racemate and generate a pair of diastereomers with a significant difference in solubility.[4][7]
Q3: How can I determine the diastereomeric and enantiomeric excess?
A: The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) are typically determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography (GC) with a chiral column, or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.[1][8][9]
Q4: What is the purpose of constructing a phase diagram?
A: A ternary phase diagram of the two diastereomeric salts and the solvent provides a comprehensive understanding of the solid-liquid equilibria.[1][5] It can help identify the optimal conditions for crystallization, including solvent composition and temperature, to maximize the yield and purity of the desired diastereomer.[5][10]
Q5: Can I reuse the resolving agent?
A: Yes, in many cases, the resolving agent can be recovered and reused.[11] After separating the desired enantiomer from the diastereomeric salt, the resolving agent can be isolated from the aqueous layer by acidification and subsequent crystallization or extraction.[11]
Data Presentation
Table 1: Example of a Solvent Screening Experiment for the Resolution of Racemic Acid A
| Experiment | Resolving Agent (Equivalents) | Solvent System | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Outcome |
| 1 | (S)-Proline (1.0) | Methanol | 20 | 60 | 30 | Low Purity |
| 2 | (S)-Proline (1.0) | Ethanol | 20 | 55 | 50 | Moderate Purity |
| 3 | (S)-Proline (1.0) | Isopropanol | 20 | 50 | 75 | Good Purity |
| 4 | (S)-Proline (1.0) | Acetone | 20 | 45 | 80 | High Purity, Lower Yield |
| 5 | (S)-Proline (0.5) | Water/Acetone | 5 | 20 | 40 | Poor Result |
| 6 | Brucine (0.5) | Acetone | 0 | 38 | 85 | Good Purity |
Note: This table is a generalized representation based on typical experimental outcomes described in the literature.[1]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve the racemic mixture (1.0 equivalent) in a suitable solvent, with gentle heating and stirring until a clear solution is obtained.[11][12]
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents) in the same solvent, heating if necessary.[4][12]
-
Add the resolving agent solution to the solution of the racemate and stir for a short period to ensure complete salt formation.[1][4]
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature.[11] Further cooling in an ice bath or refrigerator can be applied to maximize crystal formation.[11]
-
If crystallization is slow to initiate, seeding with a small crystal of the desired diastereomeric salt can be beneficial.[1][11]
-
-
Isolation:
-
Liberation of the Enantiomer:
-
Analysis:
Protocol 2: Screening of Resolving Agents and Solvents in a 96-Well Plate
-
Preparation of Stock Solutions:
-
Salt Formation:
-
Solubility and Crystallization Screening:
-
Evaporate the solvent from the plate.
-
To each well containing the dried diastereomeric salts, add a different crystallization solvent or solvent mixture.[12]
-
Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve and then controlled cooling) to induce crystallization.[12]
-
Visually inspect the wells for the extent and quality of precipitation.[12]
-
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting workflow for low diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Emulsions in Diastereomeric Salt Workups
This technical support center provides researchers, scientists, and drug development professionals with guidance on breaking emulsions formed during the workup of diastereomeric salts. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of diastereomeric salts?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1] During the workup of diastereomeric salts, emulsions can form due to the presence of the salt itself, which can act as a surfactant, or other charged species that stabilize the interface between the two liquid phases.[2][3] Vigorous shaking or mixing during extraction can also contribute to emulsion formation.[3]
Q2: What is the first and simplest step I should take to break an emulsion?
The simplest approach is to allow the mixture to stand undisturbed in the separatory funnel for 10 to 30 minutes.[4] Gravity alone can sometimes be sufficient to allow the droplets to coalesce and the layers to separate.[4] Gently tapping the sides of the separatory funnel or stirring the emulsion layer with a glass rod may help to expedite this process.[2][4]
Q3: When should I consider using chemical methods to break an emulsion?
If allowing the mixture to stand is ineffective, chemical intervention is the next logical step.[4] These methods alter the properties of the liquid phases to destabilize the emulsion.[1]
Q4: Are there physical methods other than standing that I can use for more stubborn emulsions?
Yes, for persistent emulsions, several physical methods can be employed. These are generally more disruptive to the emulsion than passive standing.[4]
Troubleshooting Guide: Methods for Breaking Emulsions
Should you encounter an emulsion during the workup of your diastereomeric salts, follow this troubleshooting guide, starting with the least invasive methods.
Logical Flow for Breaking Emulsions
Caption: A step-by-step workflow for troubleshooting emulsions.
Comparison of Emulsion Breaking Techniques
| Method | Principle | Advantages | Disadvantages |
| Gravity Separation | Allows droplets to coalesce over time due to density differences.[4] | Simple, non-invasive, requires no additional reagents. | Can be time-consuming and ineffective for stable emulsions.[2] |
| Addition of Brine (Salting Out) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and disrupting stabilizing agents.[1][4] | Often very effective, readily available reagents.[5] | May affect the solubility of the desired product. |
| pH Adjustment | Changes the charge of ionizable functional groups in emulsifying agents, reducing their surfactant properties.[4] | Can be highly effective if the emulsion is stabilized by pH-sensitive compounds.[2] | May cause degradation of pH-sensitive products or change the partitioning of the desired salt.[1] |
| Addition of a Different Solvent | Alters the polarity of the organic phase, which can help to dissolve surfactant-like molecules and break the emulsion.[1][6] | Can be effective for certain types of emulsions. | May complicate solvent removal later and can alter product solubility. |
| Centrifugation | Applies a strong mechanical force to accelerate the separation of the two phases based on density.[4][7] | Very effective for a wide range of emulsions, including very stable ones.[2][6] | Requires access to a centrifuge and suitable centrifuge tubes; can be difficult for large volumes.[2][6] |
| Filtration | Passing the emulsion through a filter aid like Celite® or glass wool can physically break up the dispersed droplets.[4][8] | Effective for emulsions stabilized by fine solid particles.[8] | Can be slow; the product may be partially adsorbed onto the filter aid.[8] |
| Gentle Heating | Reduces the viscosity of the liquids and can disrupt the forces stabilizing the emulsion.[1] | Can be effective for some emulsions. | Risk of degrading thermally sensitive compounds; should be avoided with volatile solvents.[1] |
| Sonication | Uses ultrasonic waves to induce cavitation, which can disrupt the emulsion droplets.[2][9] | Can be effective for stubborn emulsions. | Requires an ultrasonic bath; can potentially cause degradation of some compounds. |
Experimental Protocols
Addition of Brine (Salting Out)
This method increases the ionic strength of the aqueous layer, which helps to break the emulsion.[4]
-
Protocol:
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a small volume of the brine solution (e.g., 5-10 mL for a 250 mL separatory funnel) to the separatory funnel containing the emulsion.[4]
-
Gently swirl the funnel. Do not shake vigorously, as this may reform the emulsion.[4]
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If necessary, add more brine solution portion-wise until the emulsion breaks.
-
pH Adjustment
This technique is useful when the emulsifying agent is a species whose solubility is pH-dependent.
-
Protocol:
Centrifugation
Centrifugation is a highly effective mechanical method for breaking emulsions.[2]
-
Protocol:
-
Transfer the emulsion to appropriately sized centrifuge tubes. Ensure the tubes are balanced.[10]
-
Centrifuge the tubes at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[4]
-
After centrifugation, carefully remove the tubes. The two phases should be clearly separated.
-
Decant or pipette the upper layer, or use a separatory funnel to separate the layers if the volume is large enough.
-
Filtration through Celite®
This method is particularly effective if the emulsion is stabilized by fine solid particles.[8]
-
Protocol:
-
Prepare a small plug of Celite® in a Büchner or Hirsch funnel by packing it down firmly over a piece of filter paper.
-
Wet the Celite® pad with the solvent that corresponds to the continuous phase of your emulsion.
-
Slowly pour the entire emulsified mixture through the Celite® pad. Suction can be applied gently if necessary.
-
The filtrate should be a biphasic mixture with a clear interface.[8]
-
Wash the Celite® pad with a small amount of the organic solvent to recover any retained product.
-
Workflow for Filtration Using a Filter Aid
Caption: A workflow for breaking an emulsion by filtration.
References
- 1. youtube.com [youtube.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Workup [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. science.valenciacollege.edu [science.valenciacollege.edu]
Technical Support Center: Managing Temperature Control for Selective Crystallization of Diastereomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control for the selective crystallization of diastereomers. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to address specific issues encountered during experiments.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the selective crystallization of diastereomers.
Issue 1: No Crystals Are Forming, or the Product is "Oiling Out"
Q: I've mixed my racemic compound and resolving agent, but no crystals are forming, or I'm getting an oily precipitate instead. What should I do?
A: The failure to form crystals or the formation of an oil are common challenges in diastereomeric salt crystallization, often related to solubility and supersaturation levels.[1][2]
Possible Causes and Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[3] Conversely, a solvent in which the salts are entirely insoluble will also inhibit crystallization. A systematic solvent screening is recommended to find a solvent that provides a significant solubility difference between the two diastereomers.[2][4]
-
Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit at the current temperature.[2][4] To address this, you can carefully evaporate some of the solvent to increase the concentration or introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[2][4]
-
High Level of Supersaturation: Excessively high supersaturation can lead to rapid nucleation, favoring the formation of an oil or amorphous solid over well-defined crystals.[2] Using a more dilute solution or employing a slower cooling rate can help control the level of supersaturation.[2]
-
Temperature: The crystallization temperature is a critical factor.[3] Some systems benefit from slow, controlled cooling to encourage crystal growth over rapid, uncontrolled nucleation.[3] If oiling out occurs, consider increasing the crystallization temperature, as the melting point of the solvated salt may be below the current operating temperature.[2]
Troubleshooting Workflow for No Crystallization or Oiling Out
Caption: Troubleshooting decision tree for no crystallization or oiling out.
Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Product
Q: I'm getting crystals, but the diastereomeric excess is low. How can I improve the purity?
A: Low diastereomeric excess (d.e.) indicates that both diastereomers are co-crystallizing, which points to an insufficient difference in their solubilities under the current experimental conditions.[4]
Possible Causes and Solutions:
-
Suboptimal Solvent Choice: The solvent system is the most critical factor influencing the separation efficiency.[2] A thorough solvent screening is essential to identify a solvent or solvent mixture that maximizes the solubility difference between the diastereomers.[2][4]
-
Inadequate Temperature Control: The solubility of diastereomers is temperature-dependent, and the difference in their solubilities can also vary with temperature.[3][5] A slower, more controlled cooling rate can provide a larger window for the less soluble diastereomer to crystallize selectively.[2] Experimenting with different final crystallization temperatures is also recommended.[4]
-
Equilibration Time: Allowing the crystallization mixture to stir for an extended period at the final temperature can sometimes improve the d.e. as the system approaches thermodynamic equilibrium.[3]
-
Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, forming a solid solution, which makes separation by simple crystallization challenging.[4] Constructing a phase diagram can help determine if a solid solution is forming.[4]
Issue 3: Poor Crystal Quality (e.g., small, needle-like, agglomerated crystals)
Q: My crystals are small, needle-like, or clumped together, making them difficult to filter and wash. How can I improve the crystal morphology?
A: Poor crystal habit often results from rapid nucleation and crystal growth.[4]
Possible Causes and Solutions:
-
Rapid Cooling: A fast cooling rate can lead to the formation of many small crystals. A slower cooling profile generally promotes the growth of larger, more well-defined crystals.[3]
-
High Supersaturation: As with oiling out, high supersaturation can lead to poor crystal quality.[4] Starting with a more dilute solution can be beneficial.[2]
-
Inadequate Agitation: The stirring rate can influence crystal size and shape. Optimize the agitation to maintain homogeneity without causing excessive secondary nucleation or crystal breakage.[3]
-
Impurities: The presence of impurities can inhibit proper crystal growth.[3] Ensure that the starting materials are of high purity.[3]
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the solubility of diastereomeric salts?
A1: The solubility of most solid substances, including diastereomeric salts, generally increases with temperature.[6][7] However, the extent of this increase can differ significantly for each diastereomer in a given solvent.[8] This temperature-dependent solubility difference is the fundamental principle behind selective crystallization.[4] For endothermic dissolution processes (where heat is absorbed), increasing the temperature increases solubility.[9] For exothermic dissolutions (where heat is released), increasing the temperature can decrease solubility.[9]
Q2: What is the Metastable Zone Width (MSZW) and why is it important?
A2: The Metastable Zone Width (MSZW) is the region of supersaturation between the solubility curve and the point of spontaneous nucleation.[10][11] Within this zone, a solution is supersaturated but can exist for a period without forming crystals.[10] Operating within the MSZW allows for controlled crystal growth on existing seed crystals, rather than uncontrolled primary nucleation.[10] Knowing the MSZW is crucial for designing a cooling profile that promotes the growth of the desired diastereomer's crystals while minimizing the nucleation of the undesired one.[11]
Q3: How does the cooling rate impact the selective crystallization of diastereomers?
A3: The cooling rate is a critical kinetic parameter. A slower cooling rate generally leads to better selectivity and higher purity of the desired diastereomer.[2] It allows more time for the system to remain in the metastable zone, promoting the growth of the less soluble diastereomer's crystals.[3] Conversely, a rapid cooling rate can cause the solution to quickly pass through the metastable zone, leading to the simultaneous nucleation of both diastereomers and resulting in lower purity.[12]
Q4: What is the role of seeding in controlling the crystallization process?
A4: Seeding involves adding a small quantity of pure crystals of the desired diastereomer to a supersaturated solution.[2] This induces crystallization at a lower level of supersaturation, helping to control the crystal size and form.[3] Seeding is a powerful technique to operate within the metastable zone and promote the growth of the desired crystals over the nucleation of new, potentially impure crystals.[2]
Data Presentation
Table 1: Illustrative Effect of Cooling Rate on Diastereomeric Excess (d.e.)
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Diastereomeric Excess (d.e.) (%) |
| 20 | 50 | 75 |
| 10 | 150 | 88 |
| 5 | 300 | 95 |
| 1 | 500 | >99 |
Note: This table provides illustrative data based on the general principle that slower cooling rates lead to higher purity and larger crystals. Actual values are system-dependent.[3]
Table 2: Experimental Parameters for the Resolution of Racemic Pregabalin
| Parameter | Value |
| Resolving Agent | L-tartaric acid |
| Solvent | Water |
| Seeding Temperature | 30 °C |
| Cooling Rate | 0.07 °C/min |
| Final Temperature | 20 °C |
| Yield of (S)-PG-L-TA monohydrate | 51.6% |
Data from a case study on the resolution of pregabalin.[8]
Experimental Protocols
Protocol 1: Determination of Metastable Zone Width (MSZW) by the Polythermal Method
This protocol is adapted for diastereomeric systems and utilizes in-situ monitoring to determine the MSZW.
Objective: To determine the temperature range of the metastable zone for a given diastereomeric salt solution at various cooling rates.
Materials and Equipment:
-
Jacketed crystallization vessel with temperature control
-
Stirrer
-
In-situ monitoring probe (e.g., Turbidity or Focused Beam Reflectance Measurement - FBRM probe)
-
Temperature probe
-
Diastereomeric salt mixture
-
Chosen solvent
Procedure:
-
Prepare a Saturated Solution: Prepare a solution of the diastereomeric salt mixture in the chosen solvent saturated at a specific temperature (T_sat). Ensure all solids are dissolved by heating the solution slightly above T_sat and then allowing it to equilibrate at T_sat.
-
Initial Heating: Heat the saturated solution to a temperature approximately 10-15°C above T_sat to ensure complete dissolution of all nuclei. Hold at this temperature for a set period (e.g., 30 minutes) to erase any "memory" of previous crystals.
-
Controlled Cooling: Begin cooling the solution at a constant, predetermined rate (e.g., 0.1 °C/min, 0.5 °C/min, 1 °C/min).[11]
-
Monitor for Nucleation: Continuously monitor the solution using the in-situ probe. The onset of nucleation is detected by a sudden increase in turbidity or particle count.[11]
-
Record Nucleation Temperature: Record the temperature (T_nuc) at which nucleation is detected.
-
Calculate MSZW: The metastable zone width for that cooling rate is the difference between the saturation temperature and the nucleation temperature (MSZW = T_sat - T_nuc).
-
Repeat for Different Cooling Rates: Repeat steps 2-6 for a range of cooling rates to understand how the MSZW is affected by the cooling profile.[11]
-
Analyze Crystal Composition: After nucleation, allow the crystallization to proceed, then isolate and analyze the crystals to determine the diastereomeric excess. This helps to correlate the MSZW with the selectivity of the crystallization.
Protocol 2: Controlled Cooling Crystallization of Diastereomers
Objective: To perform a selective crystallization of the desired diastereomer using a controlled cooling profile.
Materials and Equipment:
-
Jacketed crystallization vessel with programmable temperature control
-
Stirrer
-
Temperature probe
-
Filtration apparatus
-
Drying oven
-
Racemic compound, resolving agent, and solvent
Procedure:
-
Dissolution: Dissolve the racemic compound and the resolving agent in the chosen solvent at an elevated temperature until a clear solution is obtained.[2]
-
Hot Filtration (Optional): If any particulate matter is present, filter the hot solution through a pre-warmed filter to remove impurities.[4]
-
Cooling to Seeding Temperature: Cool the solution to a temperature just within the predetermined metastable zone.
-
Seeding (Recommended): Add a small amount of pure seed crystals of the desired diastereomer to the solution.[2]
-
Controlled Cooling Profile: Program the temperature controller to cool the solution at a slow, linear rate (e.g., 0.1-0.5 °C/min) to the final crystallization temperature.[8]
-
Aging: Hold the mixture at the final temperature with stirring for a period (e.g., 2-12 hours) to allow the crystallization to reach equilibrium.[3]
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor.[2]
-
Drying: Dry the crystals under vacuum at a suitable temperature.
-
Analysis: Determine the yield and the diastereomeric excess of the crystallized product using an appropriate analytical technique (e.g., HPLC, NMR).
Mandatory Visualization
General Workflow for Selective Crystallization
Caption: A typical experimental workflow for selective diastereomeric crystallization.
Logical Relationship of Key Crystallization Parameters
Caption: Interrelationship of key parameters in selective crystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
Challenges in scaling up chiral resolutions with (+)-Dibenzoyl-D-tartaric acid.
Welcome to the technical support center for chiral resolutions using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up diastereomeric salt crystallizations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of chiral resolutions with (+)-DBTA.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Diastereomeric Excess (de) | - Inappropriate solvent system leading to similar solubilities of the diastereomeric salts.- Unoptimized ratio of resolving agent to substrate.- Presence of impurities that inhibit selective crystallization.- Cooling rate is too fast, leading to co-precipitation. | - Solvent Screening: Conduct a systematic solvent screen to identify a system that maximizes the solubility difference between the two diastereomeric salts.[1]- Optimize Stoichiometry: Vary the molar ratio of (+)-DBTA to the racemic compound to find the optimal balance for selective precipitation.[1]- Purify Starting Materials: Ensure the racemic mixture and (+)-DBTA are of high purity.- Control Cooling: Implement a slower, controlled cooling profile to promote selective crystallization of the less soluble diastereomer.[1] |
| "Oiling Out" Instead of Crystallization | - The melting point of the diastereomeric salt is lower than the crystallization temperature.- High level of supersaturation.- Inappropriate solvent polarity. | - Lower Crystallization Temperature: Gradually decrease the temperature to operate below the salt's melting point.[1]- Adjust Concentration: Add more solvent to reduce the concentration and prevent oiling out.[1]- Modify Solvent System: Introduce a less polar co-solvent to favor crystallization over liquid-liquid phase separation.[1] |
| No Crystallization Occurs | - Insufficient supersaturation.- Wide metastable zone width (high energy barrier for nucleation).- Presence of inhibitory impurities. | - Increase Concentration: Carefully evaporate the solvent to achieve the necessary supersaturation.[1]- Induce Nucleation: Use seed crystals of the desired diastereomeric salt or try scratching the inner surface of the vessel.[1]- Purify Reactants: Remove any impurities that may be hindering nucleation. |
| Poor Yield of Desired Diastereomer | - Sub-optimal solvent choice where the desired salt has moderate solubility.- Incomplete precipitation.- Loss of product during isolation and washing. | - Solvent Optimization: Select a solvent where the desired diastereomeric salt has very low solubility at the final crystallization temperature.- Extended Crystallization Time: Allow sufficient time for the crystallization to reach equilibrium.- Washing Solvent: Use a pre-chilled, minimal amount of the crystallization solvent for washing to reduce product loss. |
| Inconsistent Results Upon Scale-Up | - Changes in mixing efficiency and heat transfer.- Different rates of supersaturation generation.- Wall effects and nucleation points in larger reactors. | - Maintain Geometric Similarity: Keep key geometric ratios (e.g., impeller diameter to tank diameter) consistent during scale-up.- Controlled Cooling and Addition Rates: Adjust cooling and addition rates to maintain a consistent supersaturation profile.- Seeding Strategy: Develop a robust seeding protocol (amount, size, and addition point) that is scalable. |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my chiral resolution with (+)-DBTA?
A1: The ideal solvent or solvent mixture should exhibit a significant difference in solubility between the two diastereomeric salts. A systematic screening process is recommended. This can be done on a small scale using vials or a 96-well plate format. The goal is to find a system where the desired diastereomeric salt is sparingly soluble, while the undesired one remains in solution.[1] The polarity of the solvent plays a crucial role and can significantly impact the resolution efficiency.[1]
Q2: What is the typical molar ratio of (+)-DBTA to the racemic compound?
A2: The optimal molar ratio can vary depending on the specific substrate and solvent system. While a 1:1 molar ratio of the resolving agent to the target enantiomer (i.e., 0.5 equivalents relative to the racemate) is a common starting point, it is often beneficial to screen ratios from 0.5 to 1.0 equivalents.[1] The stoichiometry can influence both the yield and the diastereomeric excess of the crystallized product.
Q3: My resolution works well at the lab scale but fails during scale-up. What are the critical parameters to consider?
A3: Scaling up crystallization processes introduces challenges related to heat and mass transfer, mixing dynamics, and nucleation. Key parameters to control are:
-
Cooling Rate: Slower, more controlled cooling is often necessary in larger vessels to maintain a consistent level of supersaturation and avoid rapid, unselective precipitation.[1]
-
Agitation: The mixing must be sufficient to ensure homogeneity but not so vigorous as to cause excessive secondary nucleation or crystal breakage.
-
Seeding: A well-defined seeding protocol (seed loading, size, and addition temperature) becomes critical for reproducibility at scale.
Q4: How can I improve the yield of the desired enantiomer beyond the theoretical 50%?
A4: To achieve a yield greater than 50%, the undesired enantiomer from the mother liquor must be racemized and recycled back into the resolution process. This creates a dynamic kinetic resolution or a resolution-racemization-recycle loop, which is essential for an economically and environmentally sustainable industrial process.
Q5: What impact can impurities in the (+)-DBTA or the racemic mixture have on the resolution?
A5: Impurities can have a significant detrimental effect. They can act as nucleation inhibitors, leading to failed crystallization, or they can be incorporated into the crystal lattice, reducing the diastereomeric excess.[1] It is crucial to use high-purity starting materials for a robust and reproducible resolution process.
Experimental Protocols
Protocol 1: Screening Solvents for Diastereomeric Salt Crystallization
Objective: To identify an optimal solvent system for the chiral resolution of a racemic amine with (+)-DBTA.
Methodology:
-
Prepare a stock solution of the racemic amine and (+)-DBTA (1:1 molar ratio) in a volatile solvent like methanol.
-
Aliquot a specific volume of the stock solution into multiple vials.
-
Evaporate the methanol completely to leave a solid residue of the diastereomeric salts.
-
To each vial, add a different screening solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Seal the vials and agitate them at a constant temperature (e.g., 50°C) for several hours to ensure equilibrium is approached.
-
Allow the vials to cool slowly to room temperature and then further to 4°C.
-
Observe the vials for the amount of solid precipitate.
-
Isolate the solid from promising solvent systems by filtration, wash with a small amount of cold solvent, and dry.
-
Analyze the solid for diastereomeric excess (de) and the mother liquor for the composition of the diastereomers using chiral HPLC.
Protocol 2: Scaled-Up Chiral Resolution in a 10 L Reactor
Objective: To perform the chiral resolution of a racemic amine (Rac-Amine) with (+)-DBTA on a pilot scale.
Methodology:
-
Charge the 10 L reactor with the determined optimal solvent (e.g., 5 L of ethanol).
-
Add the racemic amine (e.g., 500 g) and this compound (e.g., 460 g, 0.95 equivalents) to the reactor.
-
Heat the mixture with gentle agitation to a temperature that ensures complete dissolution (e.g., 65°C).
-
Implement a controlled cooling ramp, for example, 5°C per hour.
-
At a predetermined temperature (e.g., 55°C), introduce seed crystals of the desired diastereomeric salt (e.g., 5 g).
-
Continue the controlled cooling to the final temperature (e.g., 5°C) and hold for a minimum of 4 hours to ensure complete crystallization.
-
Isolate the crystalline product by filtration.
-
Wash the filter cake with a minimal amount of the cold solvent (e.g., 2 x 250 mL of cold ethanol).
-
Dry the product under vacuum at a controlled temperature (e.g., 40°C).
-
Analyze the dried product for yield, diastereomeric excess, and chemical purity.
Data Presentation
Table 1: Effect of Solvent on Diastereomeric Excess (de) and Yield
| Solvent System (v/v) | Diastereomeric Excess (de) of Precipitate (%) | Yield of Desired Diastereomer (%) |
| Methanol | 75 | 35 |
| Ethanol | 92 | 42 |
| Isopropanol | 95 | 40 |
| Acetonitrile | 88 | 38 |
| Ethyl Acetate | 85 | 30 |
| Ethanol/Water (9:1) | 98 | 45 |
Note: Data is illustrative and will vary depending on the specific racemic compound.
Table 2: Impact of (+)-DBTA Stoichiometry on Resolution Efficiency
| Equivalents of (+)-DBTA | Diastereomeric Excess (de) (%) | Yield (%) |
| 0.80 | 85 | 38 |
| 0.90 | 96 | 43 |
| 0.95 | 98 | 45 |
| 1.00 | 97 | 44 |
| 1.10 | 95 | 41 |
Note: Data is based on the resolution in Ethanol/Water (9:1) and is illustrative.
Visualizations
Caption: Experimental workflow for diastereomeric salt crystallization.
Caption: Troubleshooting logic for low diastereomeric excess.
References
Technical Support Center: Purification of Diastereomeric Salts of (+)-Dibenzoyl-D-Tartaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of diastereomeric salts of (+)-Dibenzoyl-D-tartaric acid (DBTA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound for chiral resolution?
A1: this compound is an acidic chiral resolving agent used to separate racemic mixtures of basic compounds, such as amines.[1] The principle lies in the formation of two diastereomeric salts when the acidic resolving agent reacts with the racemic base. These diastereomers are not mirror images and thus exhibit different physicochemical properties, most notably different solubilities in a given solvent.[2][3] This difference in solubility allows for their separation through fractional crystallization.[1]
Q2: What are the key factors influencing the success of a diastereomeric salt resolution?
A2: The success of a diastereomeric resolution is primarily influenced by the choice of solvent, the crystallization temperature, the rate of cooling, and the molar ratio of the resolving agent to the racemic substrate.[3] The solvent plays a crucial role as it affects the solubility of the diastereomeric salts, and an ideal solvent will maximize the solubility difference between the two diastereomers.[2]
Q3: Is it always better to use a 1:1 molar ratio of the racemic compound to (+)-DBTA?
A3: Not necessarily. While a 1:1 ratio is a common starting point, using a half-equivalent (0.5 molar ratio) of the resolving agent can sometimes be more effective.[4][5] In such cases, the separation relies on the solubility difference between one diastereomeric salt and the unreacted, free enantiomer.[6] For diacid resolving agents like DBTA, employing molar ratios higher than 1.5 can also be beneficial.[3]
Q4: What is the difference between kinetic and thermodynamic control in this crystallization process?
A4: In a kinetically controlled resolution, the diastereomeric salt that crystallizes faster is the one that is predominantly isolated. This often requires rapid crystallization and filtration times.[7] Conversely, a thermodynamically controlled resolution relies on the difference in solubility between the diastereomeric salts at equilibrium. The less soluble salt will preferentially crystallize over time.[3] It is crucial to determine whether your separation is under kinetic or thermodynamic control, as prolonged crystallization times in a kinetically controlled process can lead to a decrease in enantiomeric purity.[7]
Troubleshooting Guide
Problem 1: No crystallization or oiling out occurs.
This issue often arises from high solubility of the diastereomeric salts in the chosen solvent or insufficient supersaturation.[6]
| Potential Cause | Troubleshooting Step |
| High solubility of salts | Screen for alternative solvents where the salts are less soluble.[6] |
| Insufficient supersaturation | Carefully evaporate some of the solvent to increase the concentration.[6] |
| Introduce an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[6] | |
| Reduce the crystallization temperature. | |
| Oiling out due to high supersaturation | Use a more dilute solution or employ a slower cooling rate.[6] |
| Ensure proper agitation during crystallization.[6] |
Problem 2: The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the crystallized salt is low.
Low purity suggests that the two diastereomeric salts have similar solubilities in the chosen solvent system or that the crystallization conditions are not optimal.
| Potential Cause | Troubleshooting Step |
| Similar salt solubilities | Perform a thorough solvent screening to find a system with a larger solubility difference. |
| Co-precipitation | Employ a slower cooling rate to allow for more selective crystallization. |
| Kinetic vs. Thermodynamic Control | If the desired diastereomer crystallizes faster (kinetic control), shorten the crystallization time.[7] If the desired diastereomer is less soluble (thermodynamic control), increase the crystallization time to reach equilibrium.[4] |
| Inadequate washing | Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor containing the other diastereomer. |
Problem 3: The yield of the desired diastereomeric salt is low.
A low yield indicates that a significant amount of the target diastereomer remains dissolved in the mother liquor.[6]
| Potential Cause | Troubleshooting Step |
| Suboptimal solubility | Optimize the solvent and temperature to further decrease the solubility of the desired salt.[6] |
| Premature isolation | Ensure the crystallization process has reached its optimal point before filtration.[6] |
| Equilibrium limitations | Consider constructing a ternary phase diagram to understand the system's eutectic point and optimize recovery.[6] |
| Loss during workup | Minimize the amount of solvent used for washing the crystals. |
| Racemization and Recycling | The undesired enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall process yield.[6] |
Experimental Protocols
General Protocol for Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve the racemic base in a suitable solvent and heat the solution. In a separate flask, dissolve the this compound (typically 0.5 to 1.0 equivalents) in the same solvent, heating if necessary.
-
Salt Formation: Add the resolving agent solution to the solution of the racemic base. Stir the mixture to ensure complete salt formation.[6]
-
Crystallization: Allow the solution to cool slowly to induce crystallization. The cooling rate and final temperature should be optimized for the specific system. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove impurities and the mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the diastereomeric excess of the crystalline solid using techniques such as HPLC or NMR.[6]
-
Liberation of the Enantiomer: Decompose the purified diastereomeric salt by treatment with a base (e.g., aqueous ammonia or sodium hydroxide) to liberate the free enantiomer.[4] The free enantiomer can then be extracted with an organic solvent.[7]
Example: Purification by Digestion
In some cases, purification can be achieved by a digestion process rather than a full recrystallization.[7]
-
Suspend the impure diastereomeric salt in a suitable solvent mixture (e.g., isopropanol and aqueous hydrochloric acid).[7]
-
Heat the suspension to boiling for a short period (1-2 minutes) with stirring. The salt should remain as a suspension.[7]
-
Cool the mixture rapidly (e.g., to 30°C within 10 minutes).[7]
-
Filter the purified salt, wash with a non-polar solvent like hexane, and dry.[7]
Quantitative Data Summary
The following table summarizes experimental data from various resolution experiments using tartaric acid derivatives, illustrating the impact of different conditions on yield and enantiomeric excess.
| Racemic Compound | Resolving Agent | Solvent(s) | Molar Ratio (Racemate:Agent) | Time | Temp. | Yield (%) | ee or de (%) | Reference |
| (1-methyl-2-phenyl)ethylamine | (-)-Tartaric acid | IPA / aq. HCl | 1 : 0.5 | < 1 hr | 60°C to cool | 87.5 | 83.5 | [7] |
| (1-methyl-2-phenyl)ethylamine | (-)-Tartaric acid | IPA / aq. HCl | 1 : 0.5 | 12 hrs | 5°C | 97.0 | 44.0 | [7] |
| Ephedrine·HCl | (R,R)-(+)-DBTA | Water | 1 : 0.5 | 2 hrs | Cool | 92.5 | ~100 | [4] |
| Aminodiol·HCl | (S,S)-DBTA·Na | Water | 1 : 0.5 | 1 hr | RT | 47.8 | - | [4] |
| Aminodiol·HCl | (S,S)-DBTA·Na | Water | 1 : 0.5 | 36 hrs | RT | 66.3 | High | [4] |
| Ofloxacin | d-DBTA | Water | 1 : 1 | - | 278.2 K | - | 82.3 | [8] |
Visualized Workflows and Logic
Below are diagrams generated using the DOT language to visualize key experimental workflows and troubleshooting logic.
Caption: Workflow for diastereomeric salt resolution.
References
- 1. This compound | 17026-42-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing (+)-Dibenzoyl-D-tartaric acid and (-)-Dibenzoyl-L-tartaric acid.
A Comprehensive Comparison: (+)-Dibenzoyl-D-tartaric Acid vs. (-)-Dibenzoyl-L-tartaric Acid in Chiral Resolution
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. Among the most effective and widely used agents are the enantiomers of dibenzoyltartaric acid: this compound and (-)-Dibenzoyl-L-tartaric acid. These compounds are instrumental in the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. This guide provides an objective comparison of these two resolving agents, supported by experimental data and detailed protocols, to aid in their effective application.
Physical and Chemical Properties
This compound and (-)-Dibenzoyl-L-tartaric acid are enantiomers, meaning they are non-superimposable mirror images of each other. Consequently, they share identical physical properties, with the exception of the direction in which they rotate plane-polarized light. Both are white to off-white crystalline powders.[1]
| Property | This compound | (-)-Dibenzoyl-L-tartaric acid |
| Synonyms | (+)-2,3-Dibenzoyl-D-tartaric acid, D-DBTA | (-)-2,3-Dibenzoyl-L-tartaric acid, L-DBTA |
| CAS Number | 17026-42-5[2] | 2743-38-6[1] |
| Molecular Formula | C₁₈H₁₄O₈[2] | C₁₈H₁₄O₈[1] |
| Molecular Weight | 358.30 g/mol [2] | 358.30 g/mol [1] |
| Melting Point | 154-156 °C[2] | 152-155 °C[3] |
| Specific Rotation | [α]₂₈/D +116° (c=9 in ethanol)[2] | [α]₂₀/D -110° to -114° (c=1 in ethanol)[1] |
| Appearance | White to off-white crystalline powder[4] | White to off-white crystalline powder[1] |
| Solubility | Insoluble in water; soluble in ethanol, methanol, and acetone.[5] | Slightly soluble in water; soluble in methanol, ethanol, acetone, and ethyl acetate.[1][6] |
Synthesis of Dibenzoyltartaric Acid Enantiomers
The synthesis of both enantiomers is analogous, starting from the corresponding enantiomer of tartaric acid. The process involves the reaction of tartaric acid with benzoyl chloride, typically in the presence of a catalyst, to form the dibenzoyl tartaric anhydride intermediate, which is then hydrolyzed to yield the final product.
Caption: General synthesis workflow for dibenzoyltartaric acid enantiomers.
Experimental Protocol for Synthesis
The following protocol is adapted from established synthesis methods and can be applied to either enantiomer by starting with the corresponding tartaric acid.
Materials:
-
D- or L-Tartaric Acid
-
Benzoyl Chloride
-
Toluene
-
Copper Sulfate or Ferrous Sulfate (catalyst)
-
Water
Procedure:
-
Reaction: In a suitable reactor, combine the starting tartaric acid (e.g., 1 part by weight) and toluene. Under agitation, add a catalytic amount of copper sulfate or ferrous sulfate (e.g., 0.001-0.1 parts).
-
Slowly add benzoyl chloride (e.g., 1-3 parts) to the mixture. After the addition is complete, continue the reaction for approximately 4 hours.
-
Isolation of Anhydride: The resulting mixture is centrifuged to isolate the solid dibenzoyl tartaric acid anhydride.
-
Hydrolysis: The isolated anhydride is placed in a reactor with equal parts by weight of water and toluene. The mixture is heated to reflux for 2-4 hours.
-
Final Product Isolation: After cooling to room temperature, the mixture is centrifuged to isolate the solid product, which is then dried. This method can achieve a purity of over 99% and a yield of over 95%.[7]
Performance in Chiral Resolution
The primary application of this compound and (-)-dibenzoyl-L-tartaric acid is the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts. The principle relies on the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic amine with a single enantiomer of the resolving agent, two diastereomeric salts are formed with different solubilities, allowing for their separation by fractional crystallization.
The choice between the D- and L-isomers of the resolving agent is determined by which enantiomer of the racemic compound is desired. For a racemic amine (let's denote it as dl-Amine), the reactions are as follows:
-
dl-Amine + this compound → (d-Amine)-(+)-salt + (l-Amine)-(+)-salt
-
dl-Amine + (-)-Dibenzoyl-L-tartaric acid → (d-Amine)-(-)-salt + (l-Amine)-(-)-salt
One of the diastereomeric salts will be less soluble in a given solvent and will preferentially crystallize, allowing for its separation.
Caption: General workflow for chiral resolution of a racemic amine.
Comparative Experimental Data
While extensive head-to-head comparative data is not always published, the performance of each enantiomer of the resolving agent is expected to be symmetrically opposite. A study on the solvent-free optical resolution of N-methylamphetamine by distillation after partial diastereomeric salt formation found that O,O'-dibenzoyltartaric acid provided an effective resolution with an efficiency (S) of 0.74.[8] Another study on the resolution of N-methylamphetamine using O,O′-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) via supercritical fluid extraction reported that an enantiomeric excess (ee) of 83% could be achieved for the extracted enantiomer and 82% for the enantiomer in the raffinate.[9]
The following table provides a representative comparison based on available data and established principles of chiral resolution.
| Parameter | Resolution with this compound | Resolution with (-)-Dibenzoyl-L-tartaric acid |
| Target Racemate | (±)-N-methylamphetamine | (±)-N-methylamphetamine |
| Isolated Enantiomer | (+)-N-methylamphetamine | (-)-N-methylamphetamine |
| Resolution Efficiency (S) | 0.74[8] | Expected to be comparable to the D-isomer |
| Enantiomeric Excess (ee) | 82-83%[9] | Expected to be comparable to the D-isomer |
Experimental Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a racemic amine using either enantiomer of dibenzoyltartaric acid.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
This compound or (-)-Dibenzoyl-L-tartaric acid
-
Methanol or Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic amine in a suitable solvent such as hot methanol. In a separate flask, dissolve an equimolar amount of the chosen dibenzoyltartaric acid enantiomer in the same hot solvent.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. The flask can be further cooled in an ice bath to maximize precipitation.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the crystalline salt in water and add a strong base, such as a 10% NaOH solution, until the salt dissolves and the solution is basic.
-
Extraction: Extract the liberated amine with an organic solvent.
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using techniques such as chiral HPLC or polarimetry.
Conclusion
This compound and (-)-Dibenzoyl-L-tartaric acid are structurally mirrored chiral resolving agents that exhibit identical physical properties, except for their opposite optical rotation. Their performance in chiral resolution is symmetrically equivalent, making the choice between them dependent on the desired enantiomer of the target racemic compound. The high yields and purities achievable through their use, as demonstrated in their synthesis and application in resolving racemic amines, solidify their status as indispensable tools in both academic research and the pharmaceutical industry for the production of enantiomerically pure substances.
References
- 1. Dibenzoyl-L-tartaric acid [intersurfchem.net]
- 2. (+)-2,3-Dibenzoyl- D -tartaric acid = 98 , made from synthetic tartaric acid 17026-42-5 [sigmaaldrich.com]
- 3. Dibenzoyl-L-tartaric acid L-DBTA [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Dibenzoyl-L-tartaric acid | 2743-38-6 [chemicalbook.com]
- 7. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 8. Dibenzoyltartaric acid | C18H14O8 | CID 75969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (+)-Dibenzoyl-D-tartaric Acid vs. Mandelic Acid for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the effective resolution of racemic mixtures is a critical step. The choice of a resolving agent is paramount to the success of this process, directly impacting yield, purity, and overall efficiency. This guide provides an objective comparison of two commonly employed chiral resolving agents: (+)-dibenzoyl-D-tartaric acid and mandelic acid, with a focus on their application in the resolution of racemic amines.
The selection of an optimal resolving agent is often a balance of empirical testing and theoretical understanding. Both this compound, a derivative of the widely used tartaric acid, and mandelic acid are valued for their ability to form diastereomeric salts with racemic bases, which can then be separated by fractional crystallization.[1][2][3] This guide presents available experimental data to facilitate an informed choice between these two agents.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundational principle of this classical resolution technique lies in the transformation of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer.[1][4]
Comparative Performance Data
Direct, head-to-head comparative studies of this compound and mandelic acid for the resolution of the same racemic amine under identical conditions are not extensively documented in the literature. The choice of resolving agent is highly substrate-dependent, and optimization of conditions is crucial for success.[3] However, by examining the resolution of a common benchmark substrate, 1-phenylethylamine, with tartaric acid and mandelic acid, we can draw an indirect comparison of their potential efficacy.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | Not specified | >90% (inferred from optical rotation) | [5] |
| (±)-1-Phenylethylamine | D(-)-Mandelic Acid | Water/Toluene | High (not specified) | >95% | Not specified in provided context |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions. The yield and enantiomeric excess are highly dependent on the specific protocol, including solvent, temperature, and number of recrystallizations.
Experimental Protocols
The following are representative experimental protocols for the chiral resolution of a racemic amine using tartaric acid and mandelic acid. These protocols are intended as a guide and may require optimization for specific applications.
Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol is adapted from a standard organic chemistry laboratory experiment.[5]
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolve (+)-tartaric acid in hot methanol.
-
To this solution, add an equimolar amount of racemic (±)-1-phenylethylamine.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-tartrate.
-
The crystals are then collected by vacuum filtration.
2. Liberation of the Enantiomerically Enriched Amine:
-
The collected diastereomeric salt is dissolved in water.
-
A strong base, such as sodium hydroxide, is added to neutralize the tartaric acid and liberate the free amine.
-
The amine is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether).
-
The organic extracts are dried, and the solvent is removed to yield the enantiomerically enriched (-)-1-phenylethylamine.
Resolution of (±)-1-Phenylethylamine with D(-)-Mandelic Acid
This protocol is based on a patented method.
1. Diastereomeric Salt Formation and Crystallization:
-
A racemic mixture of D,L-alpha-phenethylamine is added to a water/acid solution.
-
Optically active D(-)-mandelic acid is added as the resolving agent, leading to the formation of the D(+)alpha-PEA mandelate salt.
-
This salt crystallizes out of the solution and is collected and washed with water.
2. Liberation of the Enantiomerically Enriched Amine:
-
The isolated D(+)alpha-PEA mandelate salt is treated with a base, such as sodium hydroxide, to break the salt.
-
The liberated D(+)PEA is then extracted with toluene.
-
The final product is recovered by vacuum distillation, reportedly in high yield and with high enantiomeric purity.
Conclusion
Both this compound and mandelic acid are effective resolving agents for racemic amines. The choice between them is highly dependent on the specific substrate and the desired outcome in terms of yield and enantiomeric purity. While tartaric acid and its derivatives are often a first choice due to their historical precedence and wide applicability, mandelic acid offers a valuable alternative that may provide superior results for certain compounds.[2][6]
For researchers and professionals in drug development, it is recommended to screen both classes of resolving agents, along with a variety of solvents and crystallization conditions, to identify the optimal system for a given racemic mixture. The protocols and data presented in this guide serve as a starting point for developing an efficient and effective chiral resolution process.
References
A Comparative Guide: (+)-Dibenzoyl-D-tartaric Acid vs. Camphorsulfonic Acid for Chiral Resolution of Amines
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, the resolution of racemic mixtures remains a cornerstone technique. The choice of resolving agent is critical to the efficiency, yield, and economic viability of this process. This guide provides an objective comparison of two commonly employed chiral resolving agents for amines: (+)-Dibenzoyl-D-tartaric acid (DBTA) and (1S)-(+)-10-camphorsulfonic acid (CSA). While direct head-to-head comparative studies on a single substrate are scarce in publicly available literature, this document collates experimental data from various studies to highlight the advantages and typical performance of each agent.
Principle of Chiral Resolution
Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic amine with a single enantiomer of a chiral acid. This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, enabling the isolation of one enantiomer of the amine.
Core Advantages of this compound
While both agents are effective, this compound often presents distinct advantages in the resolution of a broad range of amines. These benefits are primarily attributed to its structural properties.
-
Enhanced Crystallinity of Diastereomeric Salts : The rigid, bulky benzoyl groups in DBTA promote strong and specific intermolecular interactions (such as π-π stacking and hydrogen bonds) within the crystal lattice of the diastereomeric salt. This often leads to the formation of well-defined, stable crystals that are easier to isolate and purify compared to the salts formed with camphorsulfonic acid.
-
Broader Applicability : DBTA has demonstrated success in resolving a wide variety of amines, from simple aliphatic and aromatic amines to more complex heterocyclic structures and pharmaceutical intermediates. Its effectiveness is less dependent on the specific structure of the amine compared to some other resolving agents.
-
Improved Resolution Efficiency : The significant difference in solubility between the diastereomeric salts formed with DBTA can lead to high enantiomeric excess (ee) in a single crystallization step, potentially reducing the need for multiple, yield-reducing recrystallizations. For the resolution of racemic N-methylamphetamine, DBTA was shown to be an efficient resolving agent, achieving an enantiomeric excess of 82.5% for the extracted enantiomer.[1]
Performance Comparison
The selection of an optimal resolving agent is often substrate-dependent and requires empirical screening. The following table summarizes quantitative data from separate resolution experiments using DBTA and CSA on different racemic amines.
Disclaimer: The data below is collated from different experimental studies on different substrates and does not represent a direct, head-to-head comparison under identical conditions. It serves to illustrate the typical performance of each resolving agent.
| Resolving Agent | Racemic Substrate | Solvent(s) | Yield | Enantiomeric Excess (ee) | Reference |
| This compound (DBTA) | Racemic N-methylamphetamine | Supercritical CO₂ | Not Specified | 82.5% | [1] |
| This compound (DBTA) | Racemic Ephedrine·HCl | Acetone/Water | 92.5% | Not Specified | [2] |
| (1S)-(+)-10-Camphorsulfonic acid (CSA) | (±)-trans-2,3-diphenylpiperazine | Dichloromethane | High | >98% | [3] |
| (1S)-(+)-10-Camphorsulfonic acid (CSA) | (±)-trans-2,3-diphenylpiperazine | Tetrahydrofuran | 20% | 80% | [3] |
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic amine using DBTA and CSA. The specific quantities, solvents, and temperatures should be optimized for each specific substrate.
Protocol 1: Chiral Resolution using this compound
This protocol is a generalized procedure based on the resolution of racemic amines like 1-phenylethylamine.
1. Diastereomeric Salt Formation:
- Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).
- In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, warming gently if necessary to achieve full dissolution.
- Slowly add the resolving agent solution to the amine solution with stirring.
- Stir the mixture at room temperature or a slightly elevated temperature to facilitate salt formation.
2. Crystallization:
- Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
- If crystallization does not occur, it can be induced by seeding with a small crystal of the desired product, reducing the solvent volume, or adding a less polar co-solvent.
- Allow the crystals to form over a period of several hours to overnight.
3. Isolation of the Diastereomeric Salt:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
- Dry the crystals and determine the yield.
4. Liberation of the Enantiomerically Enriched Amine:
- Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., diethyl ether, dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH).[4]
- Stir the biphasic mixture vigorously until the salt has completely dissociated and the free amine is in the organic layer.
- Separate the organic layer, and extract the aqueous layer one or more times with the organic solvent.
- Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
- Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.[4]
5. Determination of Enantiomeric Excess:
- The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent.
Protocol 2: Chiral Resolution using (1S)-(+)-10-Camphorsulfonic Acid
This protocol is based on the efficient resolution of (±)-trans-2,3-diphenylpiperazine.[3]
1. Diastereomeric Salt Formation and Crystallization:
- Dissolve the racemic amine (1.0 equivalent) and (1S)-(+)-10-camphorsulfonic acid (2.0 equivalents) in a suitable solvent (e.g., dichloromethane).[3]
- Stir the mixture at room temperature for an extended period (e.g., 24 hours).[3]
- The less soluble diastereomeric salt will precipitate out of the solution.
2. Isolation of the Diastereomeric Salt:
- Collect the precipitate by vacuum filtration.
- The filtrate can be concentrated to yield a second crop of crystals, which may contain the other diastereomer.[3]
3. Liberation of the Enantiomerically Enriched Amine:
- Suspend the filtered precipitate in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 2 M Na₂CO₃).[3]
- Stir the mixture to dissociate the salt.
- Separate the organic layer, which contains the free amine.
- Wash the organic layer with brine, dry over anhydrous K₂CO₃, and evaporate the solvent to obtain the enantiomerically enriched amine.[3]
4. Determination of Enantiomeric Excess:
- Analyze the product by chiral HPLC or other suitable methods to determine the enantiomeric excess. For the resolution of (±)-trans-2,3-diphenylpiperazine, an ee of 98% was achieved for the enantiomer isolated from the initial precipitate.[3]
Visualization of the Resolution Workflow
The following diagrams illustrate the logical flow of the chiral resolution process and the relationship between the components.
Conclusion
Both this compound and (1S)-(+)-10-camphorsulfonic acid are powerful and effective resolving agents for racemic amines. The choice between them is ultimately guided by the specific substrate, desired purity, and process economics. However, the structural characteristics of DBTA, particularly its rigid aromatic framework, frequently lead to the formation of highly crystalline and easily separable diastereomeric salts. This can translate into a more efficient and robust resolution process with a broader range of amine substrates, often providing a significant advantage in the development of enantiomerically pure compounds. Empirical screening of both agents, along with various solvents and conditions, remains the most effective strategy for process optimization.
References
A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Among the various methods available, classical resolution through the formation of diastereomeric salts remains a widely used and effective technique, particularly for large-scale applications.[1][2] Tartaric acid and its derivatives are a prominent class of chiral resolving agents due to their natural availability, versatility, and efficiency in separating enantiomers of a wide range of compounds, especially amines and carboxylic acids.[1][3]
This guide provides an objective comparison of the performance of common tartaric acid derivatives as resolving agents, supported by experimental data and detailed protocols.
Performance Comparison of Tartaric Acid Derivatives
The efficacy of a resolving agent is determined by several factors, including the enantiomeric excess (ee%) of the product, the yield of the desired enantiomer, and the overall efficiency of the resolution process. The choice of the resolving agent and the solvent system is crucial for achieving optimal separation, as the solubility difference between the formed diastereomeric salts is the basis for their separation by crystallization.[2][4]
Below is a summary of the performance of several tartaric acid derivatives in the resolution of various racemic compounds.
| Resolving Agent | Racemic Compound | Solvent | Enantiomeric Excess (ee%) | Yield | Reference |
| (+)-Tartaric Acid | (±)-1-Phenyl-2-propanamine | Methanol | >85% | - | [4] |
| L-Tartaric Acid | (±)-Pregabalin | Water | - | 43-50% | [5] |
| L-Tartaric Acid | (±)-Zopiclone | Acetonitrile/Dichloromethane | >99.9% | 30-40% | [6] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | (±)-N-Methylamphetamine | Supercritical CO2 | 82.5% | - | [7] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | (±)-N-Methylamphetamine | Supercritical CO2 | 57.9% | - | [7] |
| O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) | (RS)-Ibuprofen | Isopropanol | 97.39% (for S-Ibuprofen gentisate) | Good | |
| D-Dibenzoyl tartaric acid (D-DBTA) | (±)-Finerenone | Ethanol/Water | ~10% lower than D-DOTA | - | [8] |
| D-Ditoluoyl tartaric acid (D-DTTA) | (±)-Finerenone | Ethanol/Water | ~10% lower than D-DOTA | - | [8] |
| Di-o-toluoyl-d-tartaric acid (D-DOTA) | (±)-Finerenone | Ethanol/Water | Highest of the three | - | [8] |
| O,O'-Dibenzoyl-(R,R)-tartaric acid | (±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | Ethyl acetate | 99% | 38% |
Key Observations:
-
Superiority of Acylated Derivatives: For the resolution of N-methylamphetamine, both O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) were found to be efficient resolving agents, while tartaric acid itself was practically unsuitable (ee < 5%).[7] This highlights the enhanced resolving power of the acylated derivatives.
-
Influence of the Acyl Group: In the resolution of Finerenone, Di-o-toluoyl-d-tartaric acid (D-DOTA) proved to be the most effective resolving agent, achieving an enantiomeric excess approximately 10% higher than that obtained with D-DBTA and D-DTTA.[8] This suggests that the nature and position of the substituent on the benzoyl group can significantly impact the resolution efficiency.
-
Solvent Effects: The choice of solvent is critical. For instance, the resolution of zopiclone with L-tartaric acid is highly efficient in an acetonitrile/dichloromethane solvent system due to the large solubility difference between the diastereomeric salts.[6]
-
Industrial Viability: The use of O,O'-di-p-toluoyl-D-tartaric acid for the resolution of (RS)-Ibuprofen has been described as a simple, cost-effective, and industrially viable method.[9]
Experimental Protocols
The general procedure for chiral resolution using tartaric acid derivatives involves the formation of diastereomeric salts, their separation by fractional crystallization, and the subsequent liberation of the desired enantiomer.
General Protocol for the Resolution of a Racemic Amine:
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve the chiral tartaric acid derivative (0.5-1.0 equivalent) in the same solvent, heating gently if necessary. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inner wall of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can initiate crystallization. The less soluble diastereomer will preferentially crystallize out of the solution.
-
Isolation of Diastereomeric Salt: Collect the crystals by suction filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water or an appropriate solvent. Add a base (e.g., NaOH or NaHCO3 solution) to neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Dry the organic extract over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation.
Visualizing the Resolution Process
The following diagrams illustrate the logical workflow of the diastereomeric salt resolution process.
Caption: General workflow for the resolution of a racemic mixture using a chiral tartaric acid derivative.
Caption: Logical flow of diastereomeric salt formation and separation.
Conclusion
Tartaric acid and its derivatives are powerful and versatile resolving agents for a wide array of racemic compounds. The selection of the appropriate derivative and solvent system is paramount to achieving high enantiomeric purity and yield. The acylated derivatives, such as DBTA, DPTTA, and DOTA, often exhibit superior resolving capabilities compared to unsubstituted tartaric acid. This guide provides a foundation for researchers to select and optimize the conditions for chiral resolution, contributing to the efficient production of enantiomerically pure compounds.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2007088073A1 - Zopiclone resolution using l-tartaric acid - Google Patents [patents.google.com]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Enantiomeric Purity by HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the leading method for this analysis due to its high resolution, sensitivity, and reproducibility.[1] This guide offers an objective comparison of chiral HPLC methods, presents detailed validation protocols in line with regulatory standards, and provides supporting experimental data to facilitate informed method development.
Comparative Performance of Chiral Stationary Phases (CSPs)
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP.[2] These phases create a chiral environment that allows for differential interaction with enantiomers, leading to their separation.[3] Polysaccharide-based CSPs, derived from cellulose and amylose, are among the most versatile and widely used.[2] The table below compares the performance of various CSPs for the separation of common drug compounds.
Table 1: Comparison of Chiral Stationary Phase Performance for Enantiomeric Resolution
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Source |
| Fluoxetine | Cyclobond I 2000 DM (5-dimethyl-β-cyclodextrin) | 1% Triethylammonium acetate buffer (pH 4.1) / Acetonitrile (50:50, v/v) | >1.5 | [2] |
| Alogliptin | Lux Cellulose-2 | Ethanol / Diethylamine (100:0.5, v/v) | 4.55 | [4] |
| Omeprazole | Chiralpak ID-3 | Acetonitrile / Water (50:50, v/v) | >1.5 | [5] |
| 10-Hydroxycamptothecin | Chiralpak IC | n-Hexane / Ethanol (50:50, v/v) | >3.0 | [6] |
| Thalidomide | Astec® CHIROBIOTIC® T | 100% Methanol | 3.35 | [2] |
| WCK 1152 (Fluoroquinolone) | Endcapped C18 (after derivatization) | Acetonitrile / Water with 0.1% Trifluoroacetic acid | >4.0 | [7] |
| Escitalopram | Chiral CD-PH | Ammonium acetate / Ethanol / 2-Propanol / Methylene dichloride (100:150:70:30, v/v/v/v) | Not Specified | [8] |
Note: Resolution (Rs) > 1.5 indicates baseline separation.[2]
Alternative Techniques: HPLC vs. Supercritical Fluid Chromatography (SFC)
While HPLC is the gold standard, Supercritical Fluid Chromatography (SFC) has gained traction as a powerful alternative for chiral separations. SFC often provides faster analysis times and reduces organic solvent consumption.[3]
Table 2: Comparison of Chiral HPLC and SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid (e.g., Hexane, Ethanol, Water, Buffers) | Supercritical CO2 with organic modifiers (e.g., Methanol, Ethanol) |
| Analysis Speed | Generally slower | Typically 3-5 times faster than HPLC |
| Solvent Consumption | Higher organic solvent usage | Significantly lower organic solvent usage |
| Resolution | High resolution, well-established methods[1] | Often provides superior or comparable resolution |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Applicability | Broadly applicable to a wide range of compounds[] | Excellent for non-polar and moderately polar compounds |
Validation of the Chiral HPLC Method
To ensure a chiral HPLC method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[8][10] Validation confirms that the method is specific, linear, accurate, precise, and robust.
Table 3: Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and quantify the enantiomers without interference from other components.[10] | Baseline resolution (Rs) > 1.5 between enantiomers.[2][10] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[10] | Correlation coefficient (r²) ≥ 0.997.[10] |
| Range | The concentration interval over which the method is precise, accurate, and linear.[10] | Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.[10] |
| Accuracy | The closeness of test results to the true value, assessed via recovery studies.[10] | Percent recovery between 98.0% and 102.0% for the major enantiomer; may be wider (e.g., 90-110%) for the impurity.[10] |
| Precision (Repeatability) | The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample under the same conditions.[10] | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 2:1 or 3:1.[4] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 9:1 or 10:1.[4] |
| Robustness | The method's reliability when subjected to small, deliberate changes in its parameters (e.g., flow rate, temperature).[10] | Critical parameters (e.g., Resolution) should remain within acceptable limits. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of a chiral HPLC method.
Protocol 1: General Chiral HPLC Analysis of Alogliptin
This protocol is based on a validated method for determining the enantiomeric purity of Alogliptin.[4]
-
Instrumentation: HPLC system with a UV detector.[4]
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a solution of Alogliptin Benzoate in the mobile phase at a concentration of 0.2 mg/mL.
-
Data Analysis: Integrate the peak areas for the (S)-isomer and the main Alogliptin peak. Calculate the percentage of the undesired enantiomer.
Protocol 2: Accuracy by Recovery Studies
Objective: To determine the accuracy of the method by spiking the main enantiomer with known amounts of the undesired enantiomer.[10]
-
Prepare a stock solution of the pure, undesired enantiomer.
-
Prepare a series of samples by adding known amounts of the undesired enantiomer stock solution to the main enantiomer. Concentration levels should typically span 50%, 100%, and 150% of the target specification limit for the chiral impurity.[10]
-
Prepare each concentration level in triplicate.[10]
-
Analyze the samples using the developed chiral HPLC method.[10]
-
Calculate the percent recovery for each sample using the formula: (% Recovery) = (Amount Found / Amount Added) * 100.
Protocol 3: Precision (Repeatability)
Objective: To assess the precision of the method over a short interval under the same operating conditions.[10]
-
Prepare a homogeneous sample of the drug substance containing the chiral impurity at a target concentration (e.g., the specification limit).[10]
-
Inject this sample six consecutive times into the HPLC system.[10]
-
Record the peak area for the undesired enantiomer for each injection.[10]
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas.[10]
Protocol 4: Robustness
Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters.[10]
-
Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.[10]
-
Vary the following parameters one at a time:
-
For each condition, inject the system suitability solution and evaluate critical chromatographic parameters like Resolution (Rs) and Tailing Factor to ensure they remain within the system suitability limits.[10]
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dujps.com [dujps.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Determining Enantiomeric Excess with NMR Spectroscopy and Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral compounds. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent (CSA), and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). We present a detailed examination of the methodologies, supported by experimental data for the analysis of two common chiral drugs, ibuprofen and propranolol.
The principle behind using a chiral solvating agent in NMR spectroscopy is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral agent. These diastereomers are energetically different and thus exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. In contrast, chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and their separation on the chromatogram.
At a Glance: NMR with CSA vs. Chiral HPLC
| Feature | NMR with Chiral Solvating Agent | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of transient diastereomeric complexes leading to distinct NMR signals. | Differential interaction with a chiral stationary phase causing separation based on retention time. |
| Sample Preparation | Simple mixing of analyte and CSA in an NMR tube. May require derivatization for certain functional groups. | Dissolution of the sample in a suitable mobile phase. |
| Analysis Time | Rapid, typically 5-15 minutes per sample. | Longer, with run times often ranging from 10 to 30 minutes or more per sample. |
| Solvent Consumption | Low (typically < 1 mL of deuterated solvent per sample). | High, due to the continuous flow of the mobile phase. |
| Sensitivity | Generally lower than HPLC. | Generally higher, especially with sensitive detectors. |
| Resolution | Dependent on the choice of CSA, solvent, and temperature. Overlapping signals can be a challenge. | High resolution is often achievable with the appropriate chiral stationary phase and mobile phase. |
| Method Development | Can be rapid, involving screening of different CSAs and conditions. | Can be time-consuming, requiring screening of various columns and mobile phases. |
| Data Analysis | Integration of the areas of the resolved signals in the NMR spectrum. | Integration of the peak areas in the chromatogram. |
| Non-destructive | Yes, the sample can be recovered. | Yes, the sample can be collected after detection. |
Quantitative Comparison: A Case Study with Propranolol
To illustrate the comparative performance of these techniques, we can examine data from studies on the determination of the enantiomeric excess of propranolol.
| Parameter | NMR with Chiral Solvating Agent | Chiral HPLC |
| Accuracy (Recovery) | Mean recovery of 100.0% ± 0.6% for the (R)-(+)-enantiomer in synthetic mixtures[1]. | Average recovery of 97.3% for the (R)-enantiomer and 100.1% for the (S)-enantiomer[2]. |
| Precision | Not explicitly stated in the reviewed literature, but the low standard deviation in recovery suggests good precision. | Intra-day precision (RSD) of less than 2%[2]. |
| Limit of Detection (LOD) | Not explicitly stated in the reviewed literature. | Mean value of 1.34 ng[2]. |
| Limit of Quantitation (LOQ) | Not explicitly stated in the reviewed literature. | Mean value of 4.47 ng[2]. |
A study comparing HPLC, ¹H-NMR, and ¹³C-NMR for determining the enantiomeric purity of amino acid derivatives found that the accuracy and reproducibility of ¹³C-NMR were satisfactory in comparison to HPLC and ¹H-NMR[3].
Experimental Protocols
Determining Enantiomeric Excess of Ibuprofen using NMR with a Chiral Lanthanide Shift Reagent
This protocol is based on the derivatization of ibuprofen to its methyl ester, followed by the addition of a chiral lanthanide shift reagent to induce chemical shift differences between the enantiomers.
Materials:
-
Ibuprofen sample
-
Methanol
-
Thionyl chloride
-
Deuterated chloroform (CDCl₃)
-
Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃)
-
NMR spectrometer (≥300 MHz)
-
NMR tubes
Procedure:
-
Derivatization: Convert the ibuprofen sample to its methyl ester by reacting with a small excess of thionyl chloride in methanol.
-
Sample Preparation: Dissolve a known amount of the ibuprofen methyl ester in CDCl₃ in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the derivatized ibuprofen.
-
Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of Eu(hfc)₃ to the NMR tube.
-
Acquire Spectra: Acquire a series of ¹H NMR spectra after each addition of the chiral shift reagent, monitoring the separation of the signals corresponding to the enantiomers (e.g., the methyl group protons).
-
Data Analysis: Once sufficient resolution is achieved, integrate the areas of the two distinct signals. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Determining Enantiomeric Excess of Ibuprofen using Chiral HPLC
This protocol outlines the separation of ibuprofen enantiomers using a chiral stationary phase.
Materials:
-
Ibuprofen sample
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade hexane
-
Glacial acetic acid (HAc)
-
Triethylamine (TEA)
-
Chiral HPLC column (e.g., Regis(S, S) Whelk-01)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of IPA/hexane/HAc/triethylamine (e.g., 15/85/0.2/0.05, v/v/v/v)[4]. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known concentration of the ibuprofen sample in the mobile phase.
-
Injection: Inject a fixed volume of the sample solution onto the HPLC system.
-
Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Determining Enantiomeric Excess of Propranolol using NMR with a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent to induce chemical shift non-equivalence in the NMR spectrum of propranolol enantiomers.
Materials:
-
Propranolol sample
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer (high-field, e.g., ≥400 MHz is recommended)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the propranolol sample (e.g., ~5 mg) in CDCl₃ in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the propranolol sample.
-
Addition of Chiral Solvating Agent: Add a molar excess of the chiral solvating agent to the NMR tube. The optimal molar ratio may need to be determined experimentally.
-
Acquire Spectrum: Acquire the ¹H NMR spectrum of the mixture. The diastereomeric complexes formed will result in separate signals for at least one pair of corresponding protons of the two enantiomers.
-
Data Analysis: Integrate the well-resolved signals corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Integration(R) - Integration(S)| / (Integration(R) + Integration(S))] x 100
Determining Enantiomeric Excess of Propranolol using Chiral HPLC
This protocol outlines the separation of propranolol enantiomers using a chiral stationary phase.
Materials:
-
Propranolol sample
-
HPLC-grade n-heptane
-
HPLC-grade ethanol
-
Diethylamine
-
Chiral HPLC column (e.g., ChiralPak® IA)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-heptane/ethanol/diethylamine (e.g., 80/20/0.1, v/v/v). Degas the mobile phase.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known concentration of the propranolol sample in the mobile phase.
-
Injection: Inject a fixed volume of the sample solution onto the HPLC system.
-
Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers at a suitable wavelength (e.g., 290 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining enantiomeric excess using NMR with a chiral solvating agent and chiral HPLC.
Caption: Workflow for determining enantiomeric excess using NMR with a chiral solvating agent.
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Conclusion
Both NMR spectroscopy with a chiral solvating agent and chiral HPLC are robust and reliable methods for the determination of enantiomeric excess. The choice between the two techniques often depends on the specific needs of the analysis, including the required sensitivity, sample throughput, and available instrumentation. For high-throughput screening and rapid analysis where a slightly lower precision may be acceptable, NMR offers a significant advantage in speed and reduced solvent consumption. Conversely, when high accuracy, precision, and low detection limits are paramount, as is often the case in late-stage drug development and quality control, chiral HPLC remains the gold standard. For comprehensive validation, the orthogonal use of both techniques can provide the highest level of confidence in the analytical results.
References
- 1. Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography of Diastereomeric Salts vs. Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in characterizing chiral compounds. This guide provides a comprehensive comparison of X-ray crystallography of diastereomeric salts with other common techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its pharmacological and toxicological properties. Therefore, regulatory bodies and scientific standards demand its precise determination. While several methods exist, single-crystal X-ray diffraction (XRD) of diastereomeric salts has long been considered a "gold standard" for its ability to provide a direct and definitive three-dimensional molecular structure.[1][2]
This guide will delve into the principles and practical application of this powerful technique, while also offering a critical comparison with viable alternatives such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Principle of Diastereomeric Salt Crystallography
The direct determination of the absolute configuration of a light-atom molecule by X-ray crystallography can be challenging due to weak anomalous scattering effects.[3] The diastereomeric salt method circumvents this issue by introducing a chiral resolving agent of a known absolute configuration. This agent reacts with the racemic mixture of the target compound to form a pair of diastereomers.
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, including different crystal packing arrangements and solubilities.[4] This difference allows for their separation by fractional crystallization. Once a suitable single crystal of one of the diastereomers is obtained, its structure can be determined by X-ray diffraction. Since the absolute configuration of the resolving agent is known, the absolute configuration of the target molecule can be unequivocally assigned.
Experimental Workflow: From Racemate to Absolute Configuration
The successful application of this method hinges on a systematic experimental approach, from the selection of the resolving agent to the final crystallographic analysis.
Detailed Experimental Protocols
The following protocols provide a general framework for the key experimental stages. Optimization of solvent, temperature, and stoichiometry is often necessary for successful crystallization.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Screening of Resolving Agents and Solvents:
-
Dissolve the racemic mixture in a small amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
In separate vials, add solutions of various chiral resolving agents (e.g., tartaric acid derivatives, (R)- or (S)-1-phenylethylamine) in the same solvent, typically in a 1:1 molar ratio to the racemate.
-
Allow the solutions to stand at room temperature or in a refrigerator to induce crystallization.
-
Monitor for the formation of crystalline material. The choice of solvent is crucial and may range from polar to nonpolar.
-
-
Scale-up and Fractional Crystallization:
-
Once a promising resolving agent and solvent system are identified, perform the reaction on a larger scale.
-
Dissolve the racemic mixture and the selected resolving agent in the chosen solvent, heating if necessary to achieve complete dissolution.
-
Slowly cool the solution to promote the crystallization of the less soluble diastereomer. Seeding with a small crystal from the screening experiment can be beneficial.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The more soluble diastereomer will remain in the mother liquor.
-
-
Recrystallization for X-ray Quality Crystals:
-
To obtain single crystals suitable for X-ray diffraction, recrystallize the isolated diastereomeric salt.
-
Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly and undisturbed. Techniques such as vapor diffusion or slow evaporation can also be employed.
-
Protocol 2: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting:
-
Select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a suitable holder (e.g., a cryoloop) and place it on the goniometer head of the diffractometer.
-
-
Data Collection:
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[5]
-
Comparison with Alternative Methods
While powerful, X-ray crystallography of diastereomeric salts is not without its challenges, primarily the need to obtain high-quality single crystals.[6] The following table provides a comparison with other widely used techniques for absolute configuration determination.
| Feature | X-ray Crystallography (Diastereomeric Salts) | Vibrational Circular Dichroism (VCD) | Nuclear Magnetic Resonance (NMR) |
| Principle | Direct 3D structure determination of a crystalline diastereomer. | Measures the differential absorption of left and right circularly polarized infrared light. | Analysis of diastereomeric derivatives using chiral derivatizing or solvating agents.[7] |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm). | Solution or neat liquid; mg quantity. | Solution; mg quantity. |
| Success Rate | High, provided a suitable crystal can be grown. | Good, but dependent on the presence of suitable chromophores and computational accuracy. | Variable, depends on the separation of signals for the diastereomers. |
| Key Advantages | Unambiguous and definitive determination of the 3D structure. | Applicable to a wide range of molecules in solution, no crystallization needed.[8] | Relatively fast and requires standard NMR instrumentation. |
| Key Limitations | Crystal growth can be a significant bottleneck and time-consuming.[6] | Requires computational modeling for interpretation; can be ambiguous for conformationally flexible molecules. | Indirect method; relies on the formation of suitable diastereomeric derivatives and observable NMR differences. |
| Data Interpretation | Relatively straightforward once the structure is solved. | Requires comparison of experimental and computationally predicted spectra. | Analysis of chemical shift differences between diastereomers. |
Conclusion
The determination of absolute configuration is a non-negotiable aspect of modern chemical and pharmaceutical research. X-ray crystallography of diastereomeric salts remains a cornerstone technique, offering an unparalleled level of certainty when successful. However, the challenges associated with crystallization have spurred the development and refinement of complementary methods like VCD and NMR spectroscopy.
For researchers facing difficulties in obtaining single crystals, VCD offers a powerful solution-state alternative, while NMR provides a rapid, albeit indirect, method. The choice of technique will ultimately depend on the nature of the compound, available instrumentation, and the specific requirements of the project. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable scientists to make informed decisions and confidently assign the absolute configuration of their chiral molecules.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Head-to-Head Battle of Chiral Resolving Agents: A Cost-Benefit Analysis for Industrial Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical decision that profoundly impacts process efficiency, scalability, and economic viability. This guide provides an objective comparison of commonly employed chiral resolving agents, supported by available experimental data, to facilitate informed decision-making in the pursuit of enantiomerically pure compounds.
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern pharmaceutical and fine chemical synthesis. The therapeutic efficacy and safety of many drugs are often attributed to a single enantiomer, making chiral resolution a critical step in their manufacture. While various techniques exist, classical resolution through the formation of diastereomeric salts remains a widely implemented and scalable method in industrial settings. This method involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like crystallization.
This guide presents a comparative analysis of three widely used classes of chiral resolving agents: tartaric acid and its derivatives, mandelic acid, and the alkaloid brucine. Additionally, it will touch upon enzymatic resolution as a powerful alternative. The objective is to provide a clear cost-benefit analysis by examining their performance, operational conditions, and economic factors.
Performance Comparison of Common Chiral Resolving Agents
The choice of a resolving agent is often empirical and is highly dependent on the specific substrate being resolved. An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, which translates to high recovery yield and high enantiomeric excess (e.e.) of the desired enantiomer.
Below is a summary of performance data for common chiral resolving agents based on available literature. It is important to note that a direct head-to-head comparison for a single racemic compound across all these agents is not always available in a single source. Therefore, the data presented is illustrative of their typical performance.
| Resolving Agent | Racemic Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Solvent | Reference |
| (+)-Tartaric Acid | (±)-1-Phenylethylamine | 80-90 (of less soluble salt) | >95 | Methanol | |
| (R)-(-)-Mandelic Acid | (±)-dl-Penicillamine | - | - | Ethyl acetate-methanol-water | |
| Brucine | (±)-Mandelic Acid | - | - | - | |
| Lipase (Enzymatic) | (±)-Ibuprofen | ~50 (theoretical max for kinetic resolution) | >95 | - | |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | (±)-N-methylamphetamine | - | 82.5 | Supercritical CO2 | |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | - | - | Water |
Note: The performance of a resolving agent is highly dependent on the substrate and the experimental conditions (solvent, temperature, stoichiometry). The data above serves as a representative example of their application.
Cost-Benefit Analysis
The economic feasibility of a chiral resolution process on an industrial scale is a critical consideration. This involves not only the upfront cost of the resolving agent but also factors like its efficiency, the ease of its recovery and recycling, and the overall process complexity.
| Resolving Agent | Typical Bulk Price (USD/kg) | Key Advantages | Key Disadvantages |
| Tartaric Acid & Derivatives | 20 - 100 | Readily available, low cost, derived from natural sources, effective for a wide range of amines. | May have lower resolution efficiency for some substrates compared to more specialized agents. |
| Mandelic Acid & Derivatives | 50 - 200 | Effective for resolving both acidic and basic compounds, good crystallinity of diastereomeric salts. | Higher cost than tartaric acid. |
| Brucine | > 500 | Highly effective for resolving acidic compounds, often forms highly crystalline salts. | High cost, toxicity, and regulatory concerns associated with alkaloids. |
| Enzymes (e.g., Lipases) | Varies widely | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Can be expensive, substrate-specific, and may require process optimization for industrial scale. |
Disclaimer: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in chiral resolution. Below are representative protocols for the resolution of racemic compounds using diastereomeric salt crystallization.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol is a classic example of resolving a racemic amine.
1. Salt Formation:
-
Dissolve one equivalent of racemic 1-phenylethylamine in methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in a minimum amount of hot methanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the precipitated salt.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature. Cloudiness should be observed as the diastereomeric salt begins to precipitate.
-
To maximize crystal formation, the flask can be further cooled in an ice bath for a period of 30 minutes to 1.5 hours.
3. Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
4. Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in water.
-
Add a strong base, such as 10% sodium hydroxide solution, until the solution is basic (pH > 10). This will deprotonate the amine and break the salt.
-
Extract the liberated amine with an organic solvent like dichloromethane or ether.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the resolved amine.
5. Analysis:
-
Determine the yield of the resolved amine.
-
Measure the enantiomeric excess using chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
Protocol 2: Resolution of (±)-Ibuprofen with (S)-(-)-α-Phenylethylamine
This protocol is an example of resolving a racemic carboxylic acid.
1. Salt Formation:
-
Weigh 3.0 g of racemic ibuprofen into a 125-mL Erlenmeyer flask.
-
Add 30 ml of 0.24 M KOH to the flask and heat to 75-85 °C while stirring to dissolve the ibuprofen.
-
In a separate container, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in a suitable solvent.
-
Add the resolving agent solution to the warm ibuprofen salt solution.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
3. Isolation of Diastereomeric Salt:
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
4. Liberation of the Enantiomer:
-
Treat the isolated salt with a strong acid, such as hydrochloric acid, to protonate the carboxylic acid group of ibuprofen, causing it to precipitate out of the aqueous solution.
-
Collect the precipitated ibuprofen by filtration.
5. Analysis:
-
Determine the yield and melting point of the resolved ibuprofen.
-
Analyze the enantiomeric excess by measuring the optical rotation or using chiral HPLC.
Visualizing the Process and Logic
To better understand the experimental workflow and the decision-making process in selecting a chiral resolving agent, the following diagrams are provided.
A Comparative Guide to the Chiral Resolution of Pharmaceuticals Using (+)-Dibenzoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and objective comparison of the successful chiral resolution of key pharmaceutical compounds using (+)-Dibenzoyl-D-tartaric acid. The performance of this classical resolution method is compared with alternative techniques, supported by experimental data to inform methodology selection in research and development.
Introduction to Chiral Resolution with this compound
Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the development of pharmaceuticals, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. One of the most established and widely used methods for the resolution of racemic bases is diastereomeric salt formation with a chiral acid. This compound, a readily available and relatively inexpensive resolving agent, has a long history of successful application in this regard. It forms diastereomeric salts with racemic amines, which can often be separated by fractional crystallization due to their differing solubilities. This guide will explore the efficacy of this method in comparison to modern chromatographic techniques for several key pharmaceutical compounds.
Comparison of Resolution Methods
This section provides a comparative analysis of resolution methods for methamphetamine and propranolol, focusing on the use of this compound versus preparative High-Performance Liquid Chromatography (HPLC).
Methamphetamine Resolution
The resolution of racemic methamphetamine is crucial as the dextrorotatory enantiomer, (S)-(+)-methamphetamine, is a potent central nervous system stimulant, while the levorotatory enantiomer, (R)-(-)-methamphetamine, has primarily peripheral vasoconstrictor effects.
Table 1: Comparison of Methamphetamine Resolution Methods
| Parameter | Classical Resolution with this compound | Preparative Chiral HPLC |
| Resolving Agent/Stationary Phase | This compound | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Yield of Desired Enantiomer | 80-95% (of the corresponding diastereomeric salt) | >93% recovery of each enantiomer |
| Enantiomeric Excess (ee) | 85-98% | >99% |
| Scale | Scalable to industrial production | Typically analytical to semi-preparative; large-scale can be costly |
| Throughput | Batch process, can be time-consuming | Can be automated for higher throughput, but large volumes are challenging |
| Solvent Consumption | Can be significant depending on the crystallization solvent | Can be high, especially for large-scale separations |
Propranolol Resolution
Propranolol is a non-selective beta-blocker where the (S)-(-)-enantiomer is responsible for the beta-adrenergic blocking activity, while the (R)-(+)-enantiomer is associated with other effects, such as a role in contraception.
Table 2: Comparison of Propranolol Resolution Methods
| Parameter | Kinetic Resolution with a Chiral Catalyst | Preparative Chiral HPLC |
| Resolving Agent/Stationary Phase | Zn(NO₃)₂/(+)-tartaric acid | Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) |
| Yield of Desired Enantiomer | High chemical yield reported for the synthesis of (S)-(-)-propranolol | Not explicitly stated, but high recovery is typical |
| Enantiomeric Excess (ee) | High optical yield reported | High enantioselectivity (analytical separation factor of 1.95) |
| Scale | Potentially scalable | Semi-preparative scale demonstrated |
| Throughput | Batch process | Batch process for preparative scale |
| Solvent Consumption | Dependent on the reaction and purification solvents | Significant for preparative scale |
Experimental Protocols
Classical Resolution of Racemic Methamphetamine using this compound
This protocol is adapted from the literature and describes a typical procedure for the resolution of racemic methamphetamine via diastereomeric salt formation.
Materials:
-
Racemic methamphetamine freebase
-
This compound
-
Dichloroethane
-
Methanol
-
Water
-
2N Sodium hydroxide solution
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 15.0 g (0.1 mol) of racemic methamphetamine freebase in a mixture of 20 ml of dichloroethane and 15 ml of water.
-
Prepare a solution of 9.4 g (0.025 mol) of this compound in 40 ml of dichloroethane and a specified amount of methanol.
-
Add the tartaric acid solution to the two-phase solution of the racemic base over 30 minutes at room temperature with stirring. Crystallization should commence within 10-15 minutes.
-
Stir the resulting suspension at 5°C overnight and then filter the precipitate.
-
Wash the filtered precipitate three times with 5 ml of cold (5°C) dichloroethane and dry under an infrared lamp.
-
To liberate the free base, treat the precipitated salt with 30 ml of 2N NaOH and extract three times with 25 ml of dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄, evaporate the solvent, and measure the specific rotation to determine the enantiomeric excess.
Preparative Chiral HPLC Separation of Racemic Propranolol
This protocol outlines a semi-preparative HPLC method for the separation of propranolol enantiomers.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) chiral stationary phase (15 cm x 11.5 mm).
-
Mobile Phase: Petroleum ether–2-propanol–diethylamine (DEA) (85:15:0.1, v/v/v).
-
Flow Rate: 6.25 mL/min.
-
Detection: UV at 290 nm.
-
Sample Preparation: Dissolve racemic propranolol hydrochloride in methanol and filter before injection.
Procedure:
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared solution of racemic propranolol hydrochloride onto the column.
-
Collect the fractions corresponding to the two separated enantiomer peaks.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the isolated enantiomers.
-
Analyze the purity and enantiomeric excess of the collected fractions using an analytical chiral HPLC method.
Visualizations
Experimental Workflow for Classical Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic base using this compound.
Caption: Workflow for classical chiral resolution via diastereomeric salt formation.
Logical Relationship of Resolution Outcomes
This diagram illustrates the logical relationship between the choice of resolution method and the desired outcomes for a chiral separation.
Caption: Decision factors for choosing a chiral resolution method.
Conclusion
The classical resolution of racemic bases using this compound remains a viable and often highly effective method, particularly for large-scale preparations where cost and scalability are primary concerns. It can provide high yields and excellent enantiomeric excess. However, for applications requiring very high purity (>99% ee) and for smaller-scale separations where automation and throughput are priorities, preparative chiral HPLC offers a powerful alternative. The choice of method will ultimately depend on the specific requirements of the project, including the scale of the separation, the desired level of enantiopurity, and available resources. This guide provides the necessary data and protocols to make an informed decision for the chiral resolution of methamphetamine and propranolol and serves as a framework for evaluating resolution strategies for other pharmaceutical compounds.
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (+)-Dibenzoyl-D-tartaric Acid
Ensuring the safety of laboratory personnel is paramount during the handling of chemical reagents. This document provides essential safety and logistical information for the use of (+)-Dibenzoyl-D-tartaric acid, a compound frequently utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize risk and ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause serious eye irritation and potential skin irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][4] | To prevent eye contact which can cause serious irritation.[1][2][4][5] |
| Skin Protection | Protective gloves (inspect before use) and appropriate protective clothing to prevent skin exposure.[2][6][7][8] | To avoid skin contact which may cause irritation.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust masks) if exposure limits are exceeded or if dust is generated.[3][4] | To protect against inhalation of dust particles, especially where ventilation is inadequate. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize dust generation and accumulation.[1][4][9]
-
Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[1][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][8]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1][4][8][10]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][3][5][6]
Accidental Release and Disposal Measures
In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent exposure.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][3][4]
-
Clean: After material pickup is complete, flush the area with water.
-
PPE: Wear appropriate personal protective equipment during cleanup.[4]
Disposal:
-
Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[5]
-
One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated packaging should be disposed of as unused product.[3]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chemcd.com [chemcd.com]
- 7. sdfine.com [sdfine.com]
- 8. afgsci.com [afgsci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
